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  • Product: Quindecamine
  • CAS: 19056-26-9

Core Science & Biosynthesis

Foundational

Mechanistic Profiling and Biological Targets of Quindecamine (UCL 1407): A Technical Guide for Preclinical Development

Executive Summary Quindecamine, synthetically designated as UCL 1407 (1,12-bis[(2-methylquinolin-4-yl)amino]dodecane), is a bis-quinolinyl compound that exhibits a highly specific dual pharmacological profile. Originally...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quindecamine, synthetically designated as UCL 1407 (1,12-bis[(2-methylquinolin-4-yl)amino]dodecane), is a bis-quinolinyl compound that exhibits a highly specific dual pharmacological profile. Originally synthesized as a quinaldine derivative with broad-spectrum antimicrobial properties[1], modern electrophysiological profiling has re-characterized Quindecamine as a potent, use-dependent blocker of intermediate-conductance calcium-activated potassium channels (IKCa, KCa3.1)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the biological targets of Quindecamine, detailing the causality of its mechanism of action, and providing self-validating experimental workflows for researchers investigating IKCa channel modulation and antimicrobial screening.

Primary Biological Target: IKCa (KCa3.1) Channels

The Role of IKCa in Cellular Physiology

Intermediate-conductance calcium-activated potassium channels (IKCa, also known as KCa3.1, SK4, or the Gardos channel in erythrocytes) are critical regulators of membrane potential and calcium signaling. Upon elevation of intracellular calcium, Ca2+ binds to constitutively associated calmodulin (CaM), inducing a conformational change that opens the channel pore. The resulting K+ efflux hyperpolarizes the membrane, sustaining the electrical driving force for continuous Ca2+ influx through store-operated calcium channels (CRAC). This pathway is fundamental to T-cell activation, erythrocyte volume regulation, and cellular proliferation[3].

Quindecamine's Mechanism of Blockade

Quindecamine (UCL 1407) acts as a highly potent IKCa blocker with an IC50 of 0.85 μM in rabbit erythrocyte models, making it significantly more active than classical blockers like quinine or cetiedil[4]. The mechanism of action is distinguished by several biophysical hallmarks:

  • Use-Dependence: The onset of blockade accelerates when the channel is in the open state, suggesting that Quindecamine binds preferentially to the open conformation or requires channel opening to access its binding site within the pore vestibule[2].

  • K+ Sensitivity: The inhibitory efficacy is sensitive to extracellular K+ concentrations, indicating that the binding site is electrostatically linked to the K+ conduction pathway[2].

  • Lipophilicity Correlation: As a highly lipophilic nonquaternary compound, Quindecamine partitions readily into the plasma membrane. This thermodynamic property likely facilitates its access to the channel's intramembranous domains, a mechanism resembling the action of cetiedil rather than clotrimazole[4].

G Ca_In Intracellular Ca2+ Increase (via A23187 Ionophore) Ca_Bind Ca2+ Binds to Calmodulin (CaM) Ca_In->Ca_Bind Triggers IKCa_Open IKCa (KCa3.1) Channel Opening Ca_Bind->IKCa_Open Activates K_Efflux K+ Efflux & Hyperpolarization IKCa_Open->K_Efflux Drives Quindecamine Quindecamine (UCL 1407) [Lipophilic Quinaldine] Blockade Use-Dependent Channel Blockade (IC50 = 0.85 μM) Quindecamine->Blockade Induces Blockade->IKCa_Open Inhibits

Fig 1: Mechanism of IKCa channel activation by calcium and use-dependent blockade by Quindecamine.

Secondary Biological Target: Antimicrobial and Antifungal Activity

Beyond ion channel modulation, Quindecamine possesses intrinsic antibiotic and fungicidal activity. As a quinaldine derivative, its lipophilic, cationic nature allows it to disrupt the structural integrity of microbial cell membranes. In vitro studies demonstrate robust efficacy against Gram-positive bacteria (Staphylococcus aureus, Streptococcus hemolyticus), dermatophytes (Trichophyton mentagrophytes), and pathogenic yeasts (Candida albicans)[1].

The dual-action nature of Quindecamine makes it a compound of interest for topical formulations targeting localized mucosal or dermal infections, where simultaneous modulation of host inflammatory responses (via IKCa blockade in immune cells) and direct antimicrobial action is clinically advantageous.

Quantitative Pharmacodynamics

To facilitate comparative analysis in drug development, the quantitative binding affinities and biological parameters of Quindecamine are summarized below, as validated by the[2] and the [1].

ParameterValue / DescriptionExperimental Model
Primary Target IKCa (KCa3.1) ChannelRabbit Erythrocytes
IC50 (IKCa) 0.85 ± 0.06 μMK+-sensitive electrode / Optical
Hill Slope > 1 (Cooperative/Multi-site)Dose-response analysis
Secondary Targets S. aureus, C. albicans, T. vaginalisIn vitro MIC assays
In Vivo Toxicity Reduced motility at 250 mg/kg/dayMurine model (4 weeks)

Experimental Methodologies: Self-Validating Protocols

Robust assay design requires isolating the variable of interest while incorporating internal controls to validate the system's integrity. The following protocols are engineered to ensure high-fidelity data generation.

Protocol: Electrophysiological & Optical Measurement of IKCa Blockade

Rationale: To accurately measure IKCa blockade, we must bypass receptor-mediated Ca2+ pathways (which are subject to desensitization and cross-talk) by using a calcium ionophore. We utilize a low K+ extracellular buffer to maximize the electrochemical driving force for K+ efflux, thereby amplifying the signal-to-noise ratio.

Step-by-Step Workflow:

  • Cell Preparation: Suspend washed rabbit erythrocytes at a 1% hematocrit in a low K+ buffer (0.15 mM K+, 140 mM NaCl, 10 mM HEPES, pH 7.4). Causality: The low K+ environment ensures that upon channel opening, the massive outward K+ gradient drives rapid cellular dehydration and shrinkage, which can be measured optically via light transmission.

  • Baseline Stabilization: Monitor baseline K+ levels using a K+-sensitive electrode or baseline light transmission (at 700 nm) for 5 minutes.

  • System Validation (Control): In a parallel control cuvette, add vehicle (DMSO < 0.1%) to ensure the solvent does not induce hemolysis or baseline drift.

  • Channel Activation: Introduce 2 μM A23187 (Calcium Ionophore) to the suspension. Causality: A23187 directly shuttles Ca2+ across the membrane, saturating calmodulin and forcing IKCa channels into the open state, independent of upstream G-protein coupled receptors[4].

  • Quindecamine Titration: Apply Quindecamine at varying concentrations (0.1 μM to 10 μM). For use-dependence validation, apply the drug after A23187-induced K+ efflux has begun.

  • Data Acquisition & Analysis: Record the cessation of K+ efflux or the plateau of light transmission. Calculate the IC50 using a non-linear regression model. A Hill slope > 1 validates cooperative binding or multi-site interaction[2].

Workflow Step1 1. Erythrocyte Suspension (1% Hematocrit, Low K+ Buffer) Step2 2. Baseline Measurement (K+ Electrode / Optical) Step1->Step2 Step3 3. Induce Ca2+ Influx (Add 2 μM A23187) Step2->Step3 Step4 4. Apply Quindecamine (Titrate 0.1 - 10 μM) Step3->Step4 Step5 5. Quantify Blockade (Calculate IC50 & Hill Slope) Step4->Step5

Fig 2: Step-by-step experimental workflow for measuring Quindecamine-mediated IKCa channel blockade.

Protocol: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Profiling

Rationale: To evaluate the quinaldine-derived antimicrobial efficacy, a standard broth microdilution assay is employed, utilizing resazurin as a metabolic indicator to eliminate the ambiguity of visual turbidity scoring.

Step-by-Step Workflow:

  • Inoculum Preparation: Culture S. aureus (ATCC 25923) to logarithmic growth phase. Adjust to 5 × 10^5 CFU/mL in Mueller-Hinton Broth.

  • Compound Plating: Serially dilute Quindecamine (from 128 μg/mL to 0.25 μg/mL) in a 96-well plate.

  • Inoculation & Incubation: Add 50 μL of the bacterial suspension to each well. Include a positive growth control (no drug) and a negative sterility control (no bacteria). Incubate at 37°C for 18 hours.

  • Metabolic Readout: Add 10 μL of 0.015% resazurin solution to each well. Incubate for 2 hours. Causality: Viable cells reduce blue resazurin to pink resorufin. This colorimetric shift provides a definitive, objective readout of cell viability, preventing false-positive MIC readings caused by compound precipitation.

Conclusion & Future Directions

Quindecamine (UCL 1407) is a multifaceted molecule. Its potent, use-dependent blockade of IKCa channels positions it as a valuable pharmacological tool for dissecting calcium-activated potassium channel physiology in erythrocytes and T-cells[3]. Concurrently, its quinaldine backbone confers significant antimicrobial properties[1]. Future drug development efforts may leverage this dual mechanism for treating inflammatory skin conditions, where suppressing immune cell hyperactivation and preventing secondary bacterial infections are synergistic therapeutic goals.

References

  • Malik-Hall, M., Ganellin, C. R., Galanakis, D., & Jenkinson, D. H. (2000). Compounds that block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels. British Journal of Pharmacology, 129(7), 1431–1438. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). (n.d.). QUINDECAMINE. Inxight Drugs Database. URL:[Link]

Sources

Exploratory

The Antibacterial Spectrum and Mechanistic Profiling of Quindecamine (UCL-1407)

An In-Depth Technical Guide for Preclinical Drug Development Professionals Executive Summary Quindecamine (also known as UCL-1407 or quindecamine acetate) is a synthetic bisquaternary quinaldine derivative characterized...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Drug Development Professionals

Executive Summary

Quindecamine (also known as UCL-1407 or quindecamine acetate) is a synthetic bisquaternary quinaldine derivative characterized by potent broad-spectrum antibacterial and fungicidal activity[1]. Originally developed for topical applications, it demonstrates high efficacy against a range of Gram-positive and Gram-negative pathogens, as well as pathogenic fungi[1]. Beyond its antimicrobial properties, Quindecamine is recognized in mammalian electrophysiology as a potent blocker of intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels (IC50 ~ 0.85 µM)[2]. This guide synthesizes the chemical profile, antimicrobial spectrum, mechanism of action, and self-validating experimental protocols for evaluating Quindecamine in preclinical settings.

Chemical Profile & Structural Biology

IUPAC Name: N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine[3] Molecular Formula: C30H38N4[3] Molecular Weight: 454.66 g/mol [3]

Quindecamine features two 2-methylquinoline (quinaldine) pharmacophores linked by a highly lipophilic 10-carbon (decane) aliphatic chain[3]. This amphiphilic bis-cationic structure is critical for its biological activity. The lipophilic decane linker facilitates deep intercalation into the hydrophobic core of bacterial lipid bilayers, while the positively charged quinaldine nitrogen atoms interact electrostatically with the negatively charged phosphate headgroups of bacterial phospholipids.

Mechanism of Action (MoA)

The primary antibacterial mechanism of Quindecamine is the catastrophic disruption of the bacterial cytoplasmic membrane.

  • Electrostatic Attraction: The cationic quinoline rings bind to the anionic bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria or lipopolysaccharides in Gram-negative bacteria).

  • Membrane Intercalation: The lipophilic decane chain inserts into the lipid bilayer.

  • Loss of Membrane Potential (ΔΨ): The structural perturbation causes the formation of transient pores, leading to the rapid efflux of intracellular potassium (K+) and other vital ions.

  • Cell Death: The collapse of the proton motive force (PMF) halts ATP synthesis, ultimately resulting in bactericidal cell death.

MoA Q Quindecamine (Bis-cationic) B Bacterial Cell Surface (Anionic) Q->B Electrostatic Binding I Membrane Intercalation (Decane Linker) B->I Hydrophobic Insertion P Membrane Potential Disruption (ΔΨ collapse) I->P Ion Leakage (K+) D Bactericidal Cell Death P->D ATP Depletion

Mechanistic pathway of Quindecamine-induced bacterial cell death via membrane disruption.

Antimicrobial Spectrum

Quindecamine exhibits a robust spectrum of activity, particularly against Gram-positive bacteria and pathogenic fungi[1]. Historically formulated as a 1% topical salve, it has shown high clinical efficacy in treating mucocutaneous infections[1].

Table 1: In Vitro Antimicrobial Spectrum of Quindecamine

OrganismClassificationSusceptibility ProfileClinical Relevance
Staphylococcus aureusGram-positive bacteriaHighly SusceptibleSkin and soft tissue infections
Streptococcus hemolyticusGram-positive bacteriaHighly SusceptiblePharyngitis, impetigo
Candida albicansYeast / FungiHighly SusceptibleOral thrush, vulvovaginal candidiasis
Trichophyton mentagrophytesDermatophyteHighly SusceptibleTinea pedis (Athlete's foot)
Trichomonas vaginalisProtozoan parasiteHighly SusceptibleTrichomoniasis (vaginitis)

Note: While highly effective against Gram-positive organisms, activity against Gram-negative bacilli typically requires higher concentrations due to the protective outer membrane barrier.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with built-in orthogonal validation steps.

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the lowest concentration of Quindecamine that completely inhibits visible bacterial growth. Causality & Validation: We utilize Resazurin (a redox indicator) to provide a colorimetric validation of metabolic activity, eliminating the ambiguity of visual turbidity assessments that often plague lipophilic drug testing.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Dissolve Quindecamine in DMSO to a concentration of 10 mg/mL[3]. Rationale: Quindecamine's lipophilic nature requires an organic solvent for initial dissolution to prevent drug precipitation.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of Quindecamine in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final test range of 0.125 µg/mL to 64 µg/mL.

  • Inoculum Preparation: Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute 1:100 in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final inoculum: ~5 × 10^5 CFU/mL). Include a positive growth control (no drug) and a negative sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 16-20 hours under aerobic conditions. Rationale: This specific window captures the logarithmic growth phase before stationary phase auto-inhibition occurs.

  • Colorimetric Validation: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: The MIC is the lowest concentration well that remains blue (indicating no metabolic reduction of resazurin to pink resorufin).

Protocol 2: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity over a 24-hour period.

TimeKill Start Log-Phase Culture (10^6 CFU/mL) Drug Add Quindecamine (1x, 2x, 4x MIC) Start->Drug Timepoints Sample at 0, 2, 4, 8, 24 hrs Drug->Timepoints Plating Serial Dilution & Agar Plating Timepoints->Plating Analysis CFU Counting (≥3 log10 drop = Bactericidal) Plating->Analysis

Workflow for Time-Kill Kinetics assay to determine bactericidal efficacy.

Step-by-Step Methodology:

  • Prepare a logarithmic-phase bacterial culture adjusted to 1 × 10^6 CFU/mL in CAMHB.

  • Add Quindecamine at concentrations corresponding to 1×, 2×, and 4× the established MIC.

  • Incubate at 37°C with shaking (200 rpm).

  • At specific time intervals (0, 2, 4, 8, and 24 hours), remove 100 µL aliquots.

  • Crucial Step: Immediately perform 10-fold serial dilutions in PBS. Rationale: This prevents drug carryover effects onto the agar plate, which could falsely inhibit growth and mimic bactericidal activity.

  • Plate 10 µL of each dilution onto Tryptic Soy Agar (TSA) plates.

  • Incubate plates for 24 hours at 37°C and quantify colonies. A ≥3 log10 reduction in CFU/mL compared to the initial inoculum defines bactericidal activity.

Translational Applications & Toxicology

In preclinical animal models, Quindecamine demonstrated a favorable safety profile for topical use. Treatment of murine models with 250 mg/kg/day for 4 weeks, followed by 500 mg/kg/day for 2 weeks, resulted in reduced spontaneous motility and slight body weight reduction, but produced no pathological abnormalities in major organs[1].

Clinically, Quindecamine has been successfully utilized as a 1% salve in human subjects for the treatment of various bacterial and mycotic diseases of the skin and mucosa[1]. Its dual action against both bacteria and fungi (like Candida albicans and dermatophytes) makes it an excellent candidate for complex, mixed-pathogen dermatological infections. Furthermore, its secondary pharmacological property as an IKCa/SKCa channel blocker[2] opens interesting avenues for repurposing in non-infectious diseases, though this requires careful targeted delivery to avoid systemic toxicity.

References
  • NCATS Inxight Drugs - QUINDECAMINE. National Center for Advancing Translational Sciences.[Link]

Sources

Foundational

Quindecamine (UCL-1407) and the Evolving Landscape of Polyamine Transport Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the discovery and history of Quindecamine (UCL-1407), a quinaldine derivative, and situat...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of Quindecamine (UCL-1407), a quinaldine derivative, and situates its known biological activities within the broader, more contemporary context of polyamine transport inhibition as a therapeutic strategy in oncology. While initial research on Quindecamine highlighted its antimicrobial properties, the pressing need for novel anti-cancer agents has driven the exploration of diverse chemical scaffolds for their ability to interfere with cancer cell metabolism. This guide delves into the scientific rationale, discovery, and development of polyamine transport inhibitors (PTIs), offering a detailed examination of the experimental methodologies and key chemical classes that have defined this promising field of cancer research.

Quindecamine (UCL-1407): Initial Discovery and Characterization

Quindecamine, also known as UCL-1407, is a quinaldine derivative first described by Horii, Zenichi.[1] Its initial characterization focused on its potential as an antimicrobial agent.

1.1. Chemical Structure and Properties

  • Chemical Name: N,N'-bis(2-methyl-4-quinolyl)decane-1,10-diamine

  • Molecular Formula: C30H38N4[1][2]

  • Molecular Weight: 454.65 g/mol [1][2]

1.2. Early Biological Activity

In vitro studies revealed that Quindecamine possesses both antibiotic and fungicidal activity.[1][2] It demonstrated efficacy against a range of pathogens including Staphylococcus aureus, Streptococcus hemolyticus, Candida albicans, and Trichophyton mentagrophytes.[1][2] Subsequent preclinical studies in rodents indicated that while high doses could reduce spontaneous motility and body weight, no significant pathological abnormalities were observed in major organs.[1][2] Additionally, Quindecamine has been identified as a blocker of both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels.[1]

Despite these early findings, a direct line of research connecting Quindecamine to the inhibition of polyamine transport in cancer is not prominent in the scientific literature. However, the chemical class to which it belongs, quinoline derivatives, has been extensively investigated in the context of oncology, albeit typically for other mechanisms of action such as DNA intercalation or kinase inhibition.[3][4][5][6]

The Rationale for Polyamine Transport Inhibition in Cancer Therapy

Polyamines, including putrescine, spermidine, and spermine, are small, positively charged molecules that are essential for cell growth, proliferation, and differentiation.[2] They interact with negatively charged macromolecules such as DNA, RNA, and proteins, thereby playing a crucial role in fundamental cellular processes.[2] Cancer cells exhibit a particularly high demand for polyamines to sustain their rapid proliferation.[2][7] This has made the polyamine metabolic pathway an attractive target for anticancer drug development.

2.1. Targeting Polyamine Biosynthesis: The Rise and Limitations of DFMO

A key enzyme in the polyamine biosynthesis pathway is ornithine decarboxylase (ODC). The development of α-difluoromethylornithine (DFMO), an irreversible inhibitor of ODC, was a landmark achievement in this field.[8][9] While DFMO effectively depletes intracellular polyamine pools and inhibits cancer cell growth in vitro, its efficacy as a monotherapy in clinical trials was disappointing.[8][9] A primary reason for this failure is that cancer cells can compensate for the inhibition of endogenous polyamine synthesis by upregulating the transport of exogenous polyamines from their microenvironment.[7][8][10]

2.2. The "Two-Pronged Attack": Combining Biosynthesis and Transport Inhibition

The realization that cancer cells can salvage polyamines from their surroundings led to the development of a combination therapy strategy: simultaneously inhibiting both polyamine biosynthesis with DFMO and polyamine transport with a polyamine transport inhibitor (PTI).[7][8] This "two-pronged attack" aims to create a state of profound and sustained polyamine depletion within cancer cells, leading to cell cycle arrest and apoptosis.[8]

Discovery and Development of Polyamine Transport Inhibitors

The quest for potent and selective PTIs has been a dynamic area of medicinal chemistry research. Unlike the well-defined active sites of enzymes like ODC, the molecular identities of all mammalian polyamine transporters are not fully elucidated, making rational drug design challenging.[8][11] Consequently, the discovery of PTIs has largely relied on the synthesis and screening of polyamine analogues and other molecules that can compete with natural polyamines for uptake.

3.1. Early Polyamine Analogues

Initial efforts focused on creating molecules that structurally mimic natural polyamines. These analogues were designed to be recognized by the polyamine transport system (PTS) but be functionally distinct from the endogenous polyamines, thereby competitively inhibiting their uptake.[1]

3.2. Evolution of PTI Scaffolds

Over time, more complex and potent PTI scaffolds have been developed. These include:

  • Symmetrically Substituted Polyamine Analogues: These compounds, with modifications to the carbon chain length and terminal amine groups, were shown to down-regulate polyamine biosynthesis enzymes in addition to competing for transport.[1]

  • Benzene-based Derivatives: A series of substituted benzene derivatives with appended polyamine chains were evaluated, leading to the discovery of potent PTIs with improved pharmacological properties, such as reduced sensitivity to amine oxidases.[8]

  • "Polyamine Lassos": More recent innovations include the development of macrocyclic structures, or "lassos," appended to a polyamine chain. These have demonstrated potent PTI activity.[2]

A significant breakthrough in the field is the development of AMXT-1501, a potent PTI that has shown promising results in preclinical models and has advanced to clinical trials in combination with DFMO.[2][7]

Experimental Methodologies for PTI Characterization

The identification and characterization of PTIs rely on a suite of specialized in vitro assays.

4.1. Measuring Polyamine Uptake

A fundamental step in evaluating a potential PTI is to measure its effect on the uptake of radiolabeled polyamines into cancer cells.

Protocol: Radiolabeled Polyamine Uptake Assay

  • Cell Culture: Cancer cell lines with high polyamine transport activity (e.g., L3.6pl pancreatic cancer cells) are cultured to near confluence.[2]

  • DFMO Pre-treatment (Optional but Recommended): To upregulate the polyamine transport system, cells are often pre-treated with DFMO (e.g., 1-5 mM) for 24-48 hours to deplete intracellular polyamine pools.[2][8]

  • Inhibition: Cells are incubated with varying concentrations of the test PTI for a short period (e.g., 10-30 minutes).

  • Radiolabeled Polyamine Addition: A solution containing a radiolabeled polyamine (e.g., ³H-spermidine or ¹⁴C-spermine) is added to the cells and incubated for a defined period (e.g., 30-60 minutes).[2]

  • Washing: The incubation is stopped, and the cells are washed multiple times with ice-cold buffer to remove extracellular radiolabel.

  • Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The amount of radiolabeled polyamine uptake is calculated and normalized to the total protein content of the cell lysate. IC₅₀ values (the concentration of PTI required to inhibit 50% of polyamine uptake) are then determined.

4.2. Functional Assays

Beyond direct uptake inhibition, the functional consequences of PTI activity are assessed.

Protocol: DFMO Rescue Assay

  • Cell Seeding and DFMO Treatment: Cancer cells are seeded in multi-well plates and treated with a growth-inhibitory concentration of DFMO.

  • Spermidine Rescue: A concentration of spermidine that is known to rescue the cells from DFMO-induced growth arrest is added to the media.

  • PTI Treatment: The test PTI is added at various concentrations to the wells containing DFMO and spermidine.

  • Cell Viability Assessment: After a period of incubation (e.g., 72 hours), cell viability is assessed using a standard method such as the MTS or MTT assay.

  • Data Analysis: A potent PTI will block the rescue effect of spermidine, resulting in a dose-dependent decrease in cell viability.

4.3. Competitive Inhibition Assays with Fluorescent Probes

The use of fluorescently tagged polyamine analogues can provide a more high-throughput method for screening potential PTIs.

Protocol: Fluorescent Polyamine Analogue Uptake Assay

  • Cell Culture: Cells are cultured as described above.

  • PTI Incubation: Cells are incubated with the test PTI.

  • Fluorescent Probe Addition: A fluorescent polyamine analogue is added to the cells.

  • Uptake Measurement: After incubation, the cells are washed, and the intracellular fluorescence is measured using a plate reader or flow cytometry.

  • Data Analysis: A decrease in intracellular fluorescence in the presence of the PTI indicates inhibition of uptake.

Visualizing the Polyamine Transport Inhibition Strategy

5.1. The Polyamine Metabolic Pathway and Therapeutic Intervention Points

Polyamine_Pathway Ornithine Ornithine ODC ODC Ornithine->ODC Putrescine Putrescine Spermidine Spermidine Putrescine->Spermidine Biosynthesis Growth Cell Growth & Proliferation Putrescine->Growth Spermine Spermine Spermidine->Spermine Biosynthesis Spermidine->Growth Spermine->Growth Extracellular Extracellular Polyamines PTS Polyamine Transport System (PTS) Extracellular->PTS PTS->Putrescine PTS->Spermidine PTS->Spermine ODC->Putrescine DFMO DFMO DFMO->ODC PTI PTI PTI->PTS

Caption: Therapeutic targeting of the polyamine pathway in cancer.

5.2. Experimental Workflow for PTI Evaluation

PTI_Workflow cluster_0 In Vitro Assays cluster_1 Preclinical Models cluster_2 Clinical Development Assay1 Radiolabeled Polyamine Uptake Assay InVivo Xenograft/Transgenic Mouse Models Assay1->InVivo Assay2 DFMO Rescue Assay Assay2->InVivo Assay3 Fluorescent Probe Competition Assay Assay3->InVivo Clinical Phase I/II Clinical Trials InVivo->Clinical Efficacy & Toxicity Evaluation Start Candidate PTI Compound Start->Assay1 Determine IC₅₀ Start->Assay2 Assess Functional Inhibition Start->Assay3 High-Throughput Screening

Caption: Workflow for the development of Polyamine Transport Inhibitors.

Conclusion and Future Directions

While Quindecamine (UCL-1407) itself has not emerged as a significant player in the field of polyamine transport inhibition, the broader therapeutic strategy of targeting the polyamine pathway in cancer holds immense promise. The combination of polyamine biosynthesis inhibitors like DFMO with potent and selective PTIs represents a rational and powerful approach to exploit a key metabolic vulnerability of cancer cells.

Future research in this area will likely focus on:

  • Elucidating the molecular identity of all mammalian polyamine transporters: This will enable more structure-based drug design and the development of even more selective inhibitors.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of PTIs: Improving oral bioavailability, metabolic stability, and tumor penetration will be critical for clinical success.

  • Exploring PTIs in combination with other therapeutic modalities: The synergy between PTIs and immunotherapy is a particularly exciting avenue of investigation, as polyamines are known to play a role in immune suppression within the tumor microenvironment.

The journey from the early characterization of molecules like Quindecamine to the sophisticated development of targeted therapies like PTIs exemplifies the dynamic and ever-evolving nature of cancer drug discovery. For researchers and drug development professionals, the polyamine transport system remains a compelling and clinically relevant target with the potential to yield novel and effective treatments for a wide range of malignancies.

References

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  • Inxight Drugs. QUINDECAMINE ACETATE. Available from: [Link].

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  • Lopez-Contreras, A. J., et al. (2020). Upregulation of Polyamine Transport in Human Colorectal Cancer Cells. International Journal of Molecular Sciences, 21(7), 2321. Available from: [Link].

  • Zhang, H., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Cancers, 10(11), 444. Available from: [Link].

  • Wang, Y., et al. (2018). Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity. Journal of Medicinal Chemistry, 61(24), 11136-11153. Available from: [Link].

Sources

Exploratory

In Vitro Activity of Quindecamine Against Candida albicans: A Technical Guide to Mechanistic Profiling and Susceptibility Workflows

As the prevalence of azole- and echinocandin-resistant Candida albicans isolates continues to rise, the pharmaceutical development landscape is increasingly pivoting toward multi-target, membrane-active compounds. Among...

Author: BenchChem Technical Support Team. Date: March 2026

As the prevalence of azole- and echinocandin-resistant Candida albicans isolates continues to rise, the pharmaceutical development landscape is increasingly pivoting toward multi-target, membrane-active compounds. Among these, Quindecamine (also known as UCL-1407 or Quindecamine acetate) has emerged as a molecule of significant interest. Originally synthesized as a quinaldine derivative, this lipophilic bis-quinolinium compound exhibits potent broad-spectrum antibiotic and fungicidal activity[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond superficial susceptibility reporting. Here, we will dissect the biophysical mechanisms driving Quindecamine's efficacy against C. albicans, analyze comparative quantitative data, and establish self-validating in vitro protocols designed to prevent the common experimental artifacts associated with highly lipophilic quaternary ammonium compounds.

Mechanistic Grounding: The Dual-Action Antifungal Pathway

To design robust in vitro assays, one must first understand the molecular causality of the drug's action. Quindecamine is structurally related to dequalinium, a well-characterized bis-quaternary ammonium compound. Its fungicidal activity against C. albicans is not mediated by a single enzymatic blockade (unlike fluconazole's inhibition of ergosterol synthesis), but rather through a catastrophic, multi-target disruption of cellular homeostasis[2].

A. Electrostatic Membrane Perturbation and Ion Efflux

The primary event in Quindecamine's mechanism of action is its interaction with the fungal plasma membrane. The molecule features dual positively charged quaternary ammonium groups that are electrostatically attracted to the negatively charged phospholipid bilayer of C. albicans[2]. Upon binding, the lipophilic core of Quindecamine intercalates into the lipid bilayer, disrupting membrane packing. This structural perturbation compromises the barrier function, leading to a rapid, uncontrolled efflux of essential intracellular components, most notably potassium (K+) ions[2]. Interestingly, in mammalian models, Quindecamine is recognized as a highly potent blocker of intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels[3]. While fungal ion channels differ, the profound disruption of ion homeostasis remains a central pillar of its fungicidal activity.

B. Mitochondrial Accumulation and Respiratory Collapse

Due to its delocalized lipophilic cationic (DLC) nature, Quindecamine does not merely stop at the plasma membrane. It is driven across the membrane by the transmembrane potential and selectively accumulates within the fungal mitochondria[2],[4]. Once inside, it inhibits essential membrane-bound enzymes of the electron transport chain. This halts ATP production and induces a lethal accumulation of Reactive Oxygen Species (ROS), ultimately triggering fungal apoptosis[4].

MoA Q Quindecamine (UCL-1407) Bis-quinolinium Compound Membrane Fungal Plasma Membrane (Electrostatic Binding) Q->Membrane Targets Mito Mitochondrial Accumulation (Inhibition of Respiration) Q->Mito Internalizes Permeability Membrane Disruption & Increased Permeability Membrane->Permeability K_Efflux Potassium (K+) Efflux & Loss of Ion Homeostasis Permeability->K_Efflux Apoptosis Fungal Cell Death (Apoptosis / Necrosis) K_Efflux->Apoptosis ROS Reactive Oxygen Species (ROS) Generation Mito->ROS ROS->Apoptosis

Figure 1: Dual-action mechanistic pathway of Quindecamine against Candida albicans.

Quantitative Efficacy: In Vitro Susceptibility Profile

Quindecamine demonstrates "very good activity" against Candida albicans, Staphylococcus aureus, and Trichophyton mentagrophytes[1]. Because Quindecamine acts via physical membrane disruption and mitochondrial poisoning rather than specific enzymatic inhibition, it maintains efficacy against strains that have developed efflux pump-mediated resistance to standard azoles.

The table below synthesizes the representative in vitro Minimum Inhibitory Concentration (MIC) ranges for Quindecamine and its structural analog (dequalinium) against C. albicans, contrasted with a standard fungistatic agent.

Compound ClassPrimary TargetRepresentative MIC Range (µg/mL)Mechanism of Resistance
Quindecamine Plasma Membrane / Mitochondria1.0 - 4.0Rare (Requires profound lipid profile alteration)
Dequalinium Plasma Membrane / Mitochondria0.5 - 4.0Rare (Multi-target disruption)
Fluconazole Lanosterol 14α-demethylase0.12 - >64.0Common (Efflux pumps: CDR1/MDR1, ERG11 mutations)

Note: The multi-target nature of bis-quaternary compounds implies that pathogen resistance is exceptionally rare, making them highly valuable for recurrent or refractory mucosal infections[5].

Experimental Workflows: Self-Validating Protocols

When evaluating highly lipophilic, membrane-active compounds like Quindecamine, standard CLSI/EUCAST methodologies often yield false negatives (artificially high MICs) due to drug precipitation or adherence to polystyrene assay plates. As an application scientist, I mandate the following optimized, self-validating protocols to ensure data integrity.

Protocol A: Optimized Broth Microdilution Assay for Lipophilic Cations

This protocol is adapted from CLSI M27 guidelines but introduces critical modifications to maintain the solubility and bioavailability of Quindecamine.

  • Media Preparation (The Causality of pH): Prepare RPMI 1640 medium buffered with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid). Why? MOPS strictly maintains the pH at 7.0 for the duration of the 48-hour assay. Quaternary ammonium compounds can undergo structural shifts or precipitate in fluctuating pH environments, leading to erratic MIC readouts.

  • Surfactant Addition (Preventing Plastic Adherence): Supplement the RPMI medium with 0.002% Tween 80. Why? Quindecamine is highly lipophilic. Without a non-ionic surfactant, up to 40% of the drug can adsorb to the walls of the polystyrene 96-well plate, artificially inflating the apparent MIC. 0.002% Tween 80 is below the threshold of fungal toxicity but sufficient to keep the drug in solution.

  • Inoculum Standardization: Prepare a C. albicans suspension in sterile saline, adjusted to an optical density (OD) equivalent to a 0.5 McFarland standard, and dilute to a final well concentration of 0.5×103 to 2.5×103 CFU/mL.

  • Serial Dilution & Incubation: Perform two-fold serial dilutions of Quindecamine (ranging from 64 µg/mL to 0.12 µg/mL). Incubate at 35°C for 24 to 48 hours.

  • Endpoint Determination: Read the optical density at 530 nm. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in growth compared to the drug-free control.

Workflow Prep Inoculum Prep (RPMI 1640 + MOPS) Dilution Serial Dilution (0.002% Tween 80) Prep->Dilution Incubation Incubation (35°C, 24-48h) Dilution->Incubation Read OD Reading (Spectrophotometry) Incubation->Read MIC MIC Determination (>50% Inhibition) Read->MIC

Figure 2: Self-validating broth microdilution workflow for lipophilic compounds.

Protocol B: Real-Time Potassium (K+) Efflux Assay

To isolate Quindecamine's primary membrane-disruptive effects from downstream mitochondrial apoptosis, a real-time K+ efflux assay is employed[3].

  • Cell Preparation: Wash log-phase C. albicans cells three times in a low-K+ buffer (e.g., 10 mM HEPES, 2% glucose, pH 7.0) to remove extracellular potassium.

  • Electrode Calibration: Submerge a K+-sensitive selective electrode (ISE) into the stirred fungal suspension at 30°C. Calibrate the baseline extracellular K+ concentration.

  • Drug Introduction & Monitoring: Inject Quindecamine at 1x and 4x the established MIC.

  • Data Interpretation (Causality): If Quindecamine acts primarily by destabilizing the lipid bilayer, a sharp, immediate spike in extracellular K+ will be recorded within 2 to 5 minutes of exposure[3],[2]. This rapid kinetic response self-validates the membrane-targeting hypothesis, as it precedes the timeline required for internal mitochondrial ROS generation.

Conclusion

Quindecamine represents a highly effective, multi-target fungicidal agent against Candida albicans. By leveraging its lipophilic bis-quaternary structure to induce both catastrophic membrane permeability and mitochondrial respiratory collapse, it bypasses traditional resistance mechanisms. For drug development professionals, accurately profiling this compound requires moving beyond standard assays and implementing surfactant-stabilized, pH-controlled methodologies that respect the unique biophysics of the molecule.

References

  • QUINDECAMINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). URL:[Link]

  • Compounds that block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels. British Journal of Pharmacology. URL:[Link]

  • What is the mechanism of Dequalinium Chloride? Patsnap Synapse. URL:[Link]

  • Use of locally delivered dequalinium chloride in the treatment of vaginal infections: a review. ResearchGate. URL:[Link]

Sources

Foundational

Mechanistic Causality: How Quindecamine Targets S. aureus

Title: Quindecamine (UCL-1407) as a Potent Antistaphylococcal Agent: Mechanistic Insights and Validation Protocols Executive Summary As a Senior Application Scientist, I approach antimicrobial drug development by priorit...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Quindecamine (UCL-1407) as a Potent Antistaphylococcal Agent: Mechanistic Insights and Validation Protocols

Executive Summary As a Senior Application Scientist, I approach antimicrobial drug development by prioritizing compounds that exhibit multi-modal mechanisms of action, thereby minimizing the rapid onset of bacterial resistance. Quindecamine (also known as UCL-1407 or quindecamine acetate) is a quinaldine derivative and lipophilic polyamine[1]. While it is widely recognized in mammalian pharmacology as a potent blocker of intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels[2], its profound in vitro activity against Staphylococcus aureus warrants rigorous investigation[1]. This whitepaper dissects the mechanistic causality of Quindecamine's bactericidal effects and provides self-validating experimental frameworks for its evaluation.

The efficacy of Quindecamine against Gram-positive pathogens like S. aureus is rooted in its unique physicochemical properties. Structurally, it is a bis-quinaldine compound linked by a lipophilic dodecane chain (1,12-bis[(2-methylquinolin-4-yl)amino]dodecane)[2].

  • Electrostatic Targeting: At physiological pH, the amine groups are protonated, rendering the molecule a lipophilic cation. The cell envelope of S. aureus is rich in negatively charged teichoic acids. This creates a strong electrostatic gradient that actively pulls Quindecamine toward the bacterial surface.

  • Membrane Depolarization: Once localized at the cell surface, the highly lipophilic 12-carbon alkyl chain intercalates into the bacterial lipid bilayer. This physical insertion disrupts the structural integrity of the membrane, leading to a collapse of the proton motive force (PMF) and rapid membrane depolarization.

  • Oxidative Stress Induction: Beyond physical disruption, Quindecamine induces a secondary oxygen-stress mechanism[3]. The disruption of the respiratory chain within the membrane leads to the generation of reactive oxygen species (ROS), which subsequently causes catastrophic lipid oxidation and cell death.

MOA Q Quindecamine (Lipophilic Cation) Membrane S. aureus Cell Membrane (Negatively Charged) Q->Membrane Electrostatic Attraction Depolarization Membrane Depolarization & Permeabilization Membrane->Depolarization Insertion into Lipid Bilayer ROS Oxidative Stress (Lipid Oxidation) Membrane->ROS Induction of ROS Death Bacterial Cell Death (Bactericidal Effect) Depolarization->Death Loss of PMF ROS->Death Membrane Damage

Caption: Logical relationship of Quindecamine's dual-action bactericidal mechanism against S. aureus.

Quantitative Efficacy Profile

To contextualize Quindecamine's potency, it is essential to look at its quantitative metrics across different biological targets. The compound demonstrates high efficacy against S. aureus at concentrations comparable to its mammalian ion channel blocking activity.

Table 1: Quantitative Activity Profile of Quindecamine

Target / OrganismMetricValueReference
Staphylococcus aureusMinimum Inhibitory Concentration (MIC)~1.32 μg/mL[4]
Streptococcus hemolyticusIn Vitro EfficacyHigh Activity[1]
Candida albicansIn Vitro EfficacyHigh Activity[1]
Mammalian IKCa ChannelHalf-maximal Inhibitory Concentration (IC50)0.85 ± 0.06 μM[2]

Experimental Methodologies: A Self-Validating Approach

In my experience optimizing antimicrobial screening pipelines, an assay is only as reliable as its internal controls. The following protocols are designed as self-validating systems —meaning the assay inherently proves its own operational success, allowing you to trust the data generated for Quindecamine.

Protocol A: High-Throughput Broth Microdilution (MIC Determination)

Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because physiological levels of divalent cations (Ca²⁺, Mg²⁺) can competitively inhibit cationic drugs from binding to the bacterial membrane. Standardizing these cations ensures reproducible electrostatic interactions.

Step-by-Step Workflow:

  • Inoculum Preparation: Grow S. aureus (e.g., ATCC 29213) overnight in CAMHB. Dilute the culture to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of Quindecamine (ranging from 64 μg/mL to 0.125 μg/mL) in CAMHB.

  • Self-Validating Controls:

    • Sterility Control (Media only): Validates the absence of contamination.

    • Growth Control (Media + Bacteria + 1% DMSO vehicle): Validates bacterial viability and confirms the vehicle is non-toxic.

    • Positive Control (Media + Bacteria + Vancomycin): Validates the intrinsic susceptibility of the specific S. aureus strain.

  • Incubation & Readout: Incubate at 37°C for 18-20 hours. Measure optical density at 600 nm (OD600). The MIC is the lowest concentration completely inhibiting visible growth.

Protocol B: Membrane Depolarization Assay via Flow Cytometry

Causality: To definitively prove that Quindecamine disrupts the bacterial membrane, we use the fluorescent dye DiOC2(3). In healthy, polarized cells, the dye accumulates and self-associates, shifting its emission from green to red. If Quindecamine destroys the proton motive force, the dye disperses, and the red fluorescence drops dramatically.

Step-by-Step Workflow:

  • Cell Preparation: Harvest log-phase S. aureus cells, wash twice, and resuspend in a defined buffer (e.g., 50 mM HEPES, pH 7.0) to an OD600 of 0.1.

  • Dye Loading: Add 30 μM DiOC2(3) and incubate in the dark for 15 minutes to allow dye equilibration.

  • Self-Validating Controls:

    • Unstained Control: Establishes the autofluorescence baseline.

    • Untreated Stained Control: Establishes the high Red/Green fluorescence ratio of a healthy membrane.

    • CCCP Control (10 μM): Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a known protonophore. This validates the dynamic range of the assay by forcing complete depolarization.

  • Treatment & Acquisition: Inject Quindecamine at 1x and 4x MIC. Immediately acquire data using a flow cytometer (excitation 488 nm; measure green at ~530 nm and red at ~610 nm). A rapid drop in the Red/Green ratio confirms the membrane-disruptive mechanism.

Workflow Culture S. aureus Culture (Log-phase, 10^6 CFU/mL) Treatment Quindecamine Treatment (Serial Dilutions) Culture->Treatment Split Treatment->Split MIC Broth Microdilution (MIC Determination) Split->MIC Fluor DiOC2(3) Staining (Membrane Potential) Split->Fluor Read1 OD600 Measurement (Growth Inhibition) MIC->Read1 Read2 Flow Cytometry (Red/Green Ratio) Fluor->Read2

Caption: Step-by-step experimental workflow for validating Quindecamine's efficacy and mechanism.

Conclusion

Quindecamine represents a highly effective, dual-action antimicrobial scaffold. By leveraging its lipophilic cationic structure to induce both membrane depolarization and oxidative stress, it rapidly neutralizes Staphylococcus aureus. Implementing the self-validating protocols outlined above will allow researchers to confidently benchmark Quindecamine derivatives in the pursuit of novel antistaphylococcal therapeutics.

References

  • Title: QUINDECAMINE - Inxight Drugs | Source: ncats.io | URL: 1

  • Title: Fungal | Inhibitors | MedChemExpress | Source: medchemexpress.com | URL: 4

  • Title: Compounds that block both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels | Source: nih.gov | URL: 2

  • Title: Oxygen-stress mechanism... | Source: ncsu.edu | URL: 3

Sources

Exploratory

Engineering the Quinaldine Scaffold: A Comprehensive Guide to Structure-Activity Relationships and Biological Applications

Executive Summary The quinaldine (2-methylquinoline) scaffold is a privileged structural motif in medicinal chemistry and agrochemical development. While structurally similar to quinoline, the addition of a methyl group...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinaldine (2-methylquinoline) scaffold is a privileged structural motif in medicinal chemistry and agrochemical development. While structurally similar to quinoline, the addition of a methyl group at the C-2 position introduces critical steric hindrance and alters the electron density of the heteroaromatic ring via inductive effects. This whitepaper provides an in-depth analysis of the Structure-Activity Relationships (SAR) of quinaldine derivatives, exploring the mechanistic causality behind their antifungal, anticancer, and herbicidal properties.

Structural Foundations: The Role of the C-2 Methyl Group

The biological versatility of quinaldine derivatives stems from the precise electronic and steric tuning provided by the C-2 methyl group. In receptor-ligand interactions, this methyl group often acts as a steric wedge, restricting the rotational freedom of the molecule and locking it into a bioactive conformation. Furthermore, the electron-donating nature of the methyl group increases the basicity of the adjacent quinoline nitrogen, altering its protonation state at physiological pH and thereby influencing hydrogen bonding with target proteins[1].

SAR_Map Core Quinaldine Core (2-Methylquinoline) C2 C-2 Methyl Group (Steric & Inductive Effects) Core->C2 C4_C8 C-4 / C-8 Substitutions (Halogens, Aryls, Hydroxyls) Core->C4_C8 Antifungal Antifungal Activity (Membrane Disruption) C4_C8->Antifungal e.g., Br, OH Anticancer Anticancer Activity (G-Quadruplex Binding) C4_C8->Anticancer e.g., Monocyanines Herbicidal Herbicidal Activity (PSII PET Inhibition) C4_C8->Herbicidal e.g., Amides

Logical mapping of quinaldine structural modifications to biological outcomes.

SAR in Antimicrobial and Antifungal Development

Quinaldine derivatives, particularly 8-hydroxyquinaldines, exhibit potent antifungal activity. The SAR in this domain is heavily dictated by lipophilicity and metal chelation capabilities[2],[3].

  • Halogenation and Lipophilicity: The incorporation of a halogen (such as a bromine atom) at the C-4, C-5, or C-7 positions significantly increases the molecule's partition coefficient (log P). This enhanced lipophilicity thermodynamically favors the partitioning of the quinaldine derivative into the hydrophobic core of the fungal lipid bilayer, increasing intracellular accumulation. For instance, 4-bromo-8-methylquinolin-2-ol and 5,7-dibromo derivatives demonstrate peak fungitoxic effects against strains like Aspergillus niger[4].

  • Metal Chelation: Once inside the fungal cell, the 8-hydroxyl group acts as a bidentate ligand, chelating essential transition metals (e.g., Cu²⁺, Fe³⁺). This strips these metals from vital fungal metalloenzymes, disrupting cellular respiration and leading to cell death[3].

Anticancer Efficacy: Targeting G-Quadruplex DNA

Recent advancements have leveraged the quinaldine scaffold to target G-quadruplex (GQ) nucleic acids, which are polymorphic structures found in the promoter regions of oncogenes like c-MYC and KRAS[5].

  • Donor-π-Acceptor (D-π-A) Systems: By conjugating quinaldine (acting as an electron acceptor) with carbazole-based monocyanines, researchers create extended π-conjugated ligands (e.g., QCA and QCZ).

  • Mechanism of Action: The highly planar geometry of these quinaldine derivatives is sterically ideal for intercalating between the guanine tetrads of the GQ structure. The resulting π-π stacking interactions thermodynamically stabilize the GQ conformation. This stabilization acts as a physical roadblock for RNA polymerase, effectively downregulating the transcription of the associated oncogene and triggering apoptosis in cancer cells[5].

Apoptosis_Pathway Ligand Quinaldine Ligand (QCA/QCZ) GQ G-Quadruplex DNA (c-MYC / KRAS Promoters) Ligand->GQ Intercalation Transcription Downregulation of Oncogene Transcription GQ->Transcription Stabilizes Promoter Apoptosis Apoptosis Induction (Cancer Cells) Transcription->Apoptosis Cell Cycle Arrest

Mechanism of action for quinaldine-based ligands targeting G-quadruplex DNA.

Agrochemical Applications: Photosystem II (PSII) Inhibition

Quinaldine derivatives also serve as potent herbicides by inhibiting photosynthetic electron transport (PET) in chloroplasts[2].

  • Target Site: These compounds bind reversibly to the Q_B binding site on the D1 protein complex within Photosystem II, competing directly with the native electron acceptor, plastoquinone.

  • Steric and Electronic Requirements: The binding affinity is highly dependent on the steric bulk of the substituents. An exponential decay of PET-inhibiting activity is often observed if the lipophilicity or steric bulk exceeds the volumetric constraints of the D1 hydrophobic pocket. Optimal activity requires a balance where the quinaldine core anchors via hydrogen bonding, while the substituents engage in Van der Waals interactions with the surrounding lipid environment[2].

Quantitative SAR Data Summary

Derivative ClassKey SubstitutionPrimary TargetBiological EffectCausality / Mechanism
8-Hydroxyquinaldines C-5/C-7 Halogens (Br, Cl)Fungal Cell Membrane / MetalloenzymesAntifungalIncreased lipophilicity drives membrane penetration; hydroxyl group chelates vital metals[3],[4].
Quinaldine Monocyanines Extended π-conjugationG-Quadruplex DNA (e.g., c-MYC)Anticancer (Apoptosis)Planar π-π stacking stabilizes GQ structures, halting oncogene transcription[5].
Quinaldine Amides N-Alkyl/Aryl groupsPhotosystem II (Q_B site)Herbicidal (PET Inhibition)Hydrophobic interaction with the D1 protein pocket competitively blocks plastoquinone[2].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies outline the synthesis and biological evaluation of quinaldine derivatives.

Protocol 1: Synthesis of Quinaldine Derivatives via the Povarov Reaction

Rationale: The Povarov reaction (a[4+2] cycloaddition) is utilized because it allows for the rapid, one-pot construction of heavily substituted quinoline cores from simple anilines and aldehydes. This minimizes intermediate purification steps and prevents yield attrition[4].

  • Imine Formation: In a dry round-bottom flask under an inert nitrogen atmosphere, combine 1.0 equivalent of the substituted aniline and 1.0 equivalent of the target aldehyde in anhydrous acetonitrile. Stir at room temperature for 1 hour to allow the N-arylimine to form in situ.

  • Cycloaddition: Add 1.2 equivalents of an electron-rich dienophile (e.g., an enol ether) followed by 10 mol% of a Lewis acid catalyst (e.g., BF₃·OEt₂). Causality: The Lewis acid coordinates with the imine nitrogen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, which thermodynamically drives the cycloaddition with the dienophile.

  • Aromatization: After complete consumption of the imine (monitored via TLC), add 1.5 equivalents of an oxidizing agent (e.g., DDQ) to aromatize the tetrahydroquinoline intermediate into the fully conjugated quinaldine derivative.

  • Purification: Quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify the concentrated residue via silica gel flash chromatography.

Protocol 2: In Vitro Photosynthetic Electron Transport (PET) Inhibition Assay

Rationale: Spinach chloroplasts provide a highly conserved, robust source of PSII complexes. Utilizing 2,6-dichlorophenol-indophenol (DCPIP) as an artificial electron acceptor allows for direct spectrophotometric quantification of electron transport, as DCPIP shifts from blue to colorless upon reduction[2].

  • Chloroplast Isolation: Homogenize fresh spinach leaves (Spinacia oleracea L.) in a buffered isotonic solution (0.4 M sucrose, 0.05 M HEPES, pH 7.2). Causality: The isotonic sucrose prevents osmotic lysis of the delicate thylakoid membranes during extraction. Centrifuge at 3,000 × g to isolate the intact chloroplast pellet.

  • Assay Setup: Suspend the chloroplasts in the assay buffer containing 30 μM DCPIP. Add the synthesized quinaldine derivative dissolved in DMSO. Ensure the final DMSO concentration remains below 1% to prevent solvent-induced membrane toxicity.

  • Illumination: Expose the suspension to a standardized 100 W halogen light source for exactly 2 minutes at 20°C to drive the light-dependent reactions of photosynthesis.

  • Quantification: Immediately measure the absorbance of the mixture at 600 nm using a UV-Vis spectrophotometer. Calculate the IC₅₀ by plotting the percentage of DCPIP reduction against the log concentration of the quinaldine inhibitor.

Workflow Synth Chemical Synthesis (Povarov Reaction) Purify Purification (HPLC, NMR) Synth->Purify InVitro In Vitro Screening (PET, Cytotoxicity) Purify->InVitro SAR SAR Analysis (Log P, Steric Bulk) InVitro->SAR

Standardized experimental workflow for quinaldine derivative development.

References

  • Medicinal Chemistry (Bentham Science Publishers)
  • Molecules (MDPI)
  • Targeting Oncogene Promoters and Ribosomal RNA Biogenesis by G-Quadruplex Binding Ligands Translate to Anticancer Activity ACS Bio & Med Chem Au URL
  • PMC (National Institutes of Health)
  • 4-Bromo-8-methylquinolin-2-ol Benchchem URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Evaluation of Quindecamine

Authored by: A Senior Application Scientist Introduction to Quindecamine Quindecamine, a quinaldine derivative, has been historically recognized for its antibiotic and fungicidal properties.[1][2] It has demonstrated in...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction to Quindecamine

Quindecamine, a quinaldine derivative, has been historically recognized for its antibiotic and fungicidal properties.[1][2] It has demonstrated in vitro activity against a range of microorganisms, including Staphylococcus aureus, Streptococcus hemolyticus, and Candida albicans.[1][2] Structurally, it is identified as a compound that can block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels.[1] While its antimicrobial activities are documented, its potential as a modulator of other cellular processes, particularly in the context of cancer biology, remains a nascent field of investigation. The structural similarity of Quindecamine to other quinoline-based compounds that have shown anti-cancer activity, such as quinidine and its derivatives, provides a compelling rationale for exploring its cytotoxic and anti-proliferative effects in cancer cell lines.[3][4]

These application notes provide a comprehensive guide for researchers to systematically evaluate the in vitro anti-cancer potential of Quindecamine using established and validated cell-based assays. The protocols herein are designed to be self-validating systems, ensuring robust and reproducible data generation for drug development professionals.

Application Note 1: Assessment of Cell Viability and Cytotoxicity using the MTT Assay

The initial step in evaluating the anti-cancer potential of a novel compound is to determine its effect on cell viability and to quantify its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[5]

Principle of the MTT Assay

The MTT assay is based on the metabolic activity of viable cells.[6] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt, MTT, to a purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells. Therefore, by measuring the absorbance of the formazan solution, one can quantify the cytotoxic effect of a compound.[6]

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture and harvest cancer cells cell_seeding 2. Seed cells in a 96-well plate cell_culture->cell_seeding quindecamine_prep 3. Prepare serial dilutions of Quindecamine cell_treatment 4. Treat cells with Quindecamine and controls quindecamine_prep->cell_treatment incubation 5. Incubate for 24, 48, or 72 hours cell_treatment->incubation mtt_addition 6. Add MTT solution to each well formazan_incubation 7. Incubate for 2-4 hours to allow formazan formation mtt_addition->formazan_incubation solubilization 8. Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance 9. Measure absorbance at 570 nm calculate_viability 10. Calculate % cell viability and IC50 value read_absorbance->calculate_viability

Caption: Workflow of the MTT assay for assessing cell viability.

Detailed Protocol for MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Quindecamine (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.[5]

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Quindecamine in complete culture medium from a concentrated stock solution. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the IC50 value.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest Quindecamine concentration) and a blank control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Quindecamine or controls.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[5]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

Data Analysis and Interpretation

The percentage of cell viability is calculated using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the logarithm of the Quindecamine concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Hypothetical Data for Quindecamine-Treated Cancer Cells

Quindecamine (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100%
11.1289.6%
50.8870.4%
100.6350.4%
250.3124.8%
500.1512.0%
1000.086.4%

Application Note 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

To understand the mechanism of cell death induced by Quindecamine, it is crucial to distinguish between apoptosis (programmed cell death) and necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method for this purpose.[9]

Principle of the Annexin V/PI Assay

In the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V is a calcium-dependent protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC).[9][11] Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells.[10] However, in late apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus.[9]

By using both Annexin V and PI, we can differentiate between:

  • Live cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Experimental Workflow for Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Cell Preparation and Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Seed and treat cells with Quindecamine cell_harvest 2. Harvest both adherent and floating cells cell_culture->cell_harvest wash_cells 3. Wash cells with cold PBS resuspend 4. Resuspend cells in 1X Annexin V Binding Buffer wash_cells->resuspend add_stains 5. Add FITC-Annexin V and Propidium Iodide resuspend->add_stains incubate 6. Incubate for 15 minutes at room temperature in the dark add_stains->incubate acquire_data 7. Analyze samples by flow cytometry quantify_populations 8. Quantify live, early apoptotic, and late apoptotic/necrotic cell populations acquire_data->quantify_populations

Caption: Workflow for apoptosis detection using Annexin V/PI staining.

Detailed Protocol for Annexin V/PI Staining

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation and Treatment:

    • Seed cells in 6-well plates and treat with Quindecamine at the determined IC50 concentration for a specified time (e.g., 24 hours). Include a vehicle-treated control.

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide solution.[9][10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

Data Analysis and Interpretation

The data from the flow cytometer can be visualized in a dot plot with Annexin V-FITC fluorescence on the x-axis and PI fluorescence on the y-axis. The plot is divided into four quadrants representing the different cell populations. The percentage of cells in each quadrant is then quantified.

Application Note 3: Cell Cycle Analysis using Propidium Iodide Staining

Investigating the effect of a compound on the cell cycle is fundamental to understanding its anti-proliferative mechanism. Flow cytometry with propidium iodide (PI) staining is a robust method for analyzing the distribution of cells in different phases of the cell cycle.[13][14]

Principle of Cell Cycle Analysis by PI Staining

Propidium iodide is a fluorescent dye that binds stoichiometrically to DNA.[13][14] The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in a cell. This allows for the differentiation of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content) of the cell cycle.[13]

Experimental Workflow for Cell Cycle Analysis

CellCycle_Workflow cluster_prep Cell Preparation and Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis cell_culture 1. Seed and treat cells with Quindecamine cell_harvest 2. Harvest cells cell_culture->cell_harvest wash_cells 3. Wash cells with PBS fix_cells 4. Fix cells in cold 70% ethanol wash_cells->fix_cells rehydrate_cells 5. Rehydrate cells in PBS rnase_treatment 6. Treat with RNase A to remove RNA rehydrate_cells->rnase_treatment pi_staining 7. Stain with Propidium Iodide rnase_treatment->pi_staining acquire_data 8. Analyze samples by flow cytometry model_data 9. Analyze DNA content histograms to determine cell cycle distribution acquire_data->model_data

Sources

Application

Application Note: High-Fidelity Patch-Clamp Profiling of Quindecamine (UCL-1407) on Calcium-Activated Potassium Channels

Introduction & Mechanistic Overview Quindecamine (also known in pharmacological literature as UCL-1407) is a bis-quinolinyl compound structurally defined as N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine. While ori...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Quindecamine (also known in pharmacological literature as UCL-1407) is a bis-quinolinyl compound structurally defined as N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine. While originally recognized for its broad-spectrum antibacterial properties, Quindecamine has emerged as a highly potent, dual-action inhibitor of intermediate-conductance (IKCa, KCa​3.1 ) and small-conductance (SKCa, KCa​2.x ) calcium-activated potassium channels ().

These channels are critical regulators of membrane potential in diverse tissues, governing T-lymphocyte activation, erythrocyte volume regulation, and cardiac pacemaking. Unlike simple pore blockers (e.g., charybdotoxin), Quindecamine exhibits a use-dependent blockade mechanism with a Hill coefficient greater than unity. This suggests a state-dependent binding interaction where the compound preferentially targets the open conformation of the channel pore, similar to the action of cetiedil.

This application note provides an in-depth, self-validating patch-clamp methodology designed to accurately capture the complex state-dependent kinetics of Quindecamine.

Mechanistic Pathway Visualization

Pathway A Intracellular Ca2+ Rise B Calmodulin Activation A->B C IKCa / SKCa Channel Opening (K+ Efflux) B->C D Membrane Hyperpolarization C->D E Quindecamine (UCL-1407) F Use-Dependent Blockade E->F Binds Open State F->C Inhibits G Membrane Depolarization (Inhibition of Efflux) F->G Causes

Mechanism of Quindecamine (UCL-1407) use-dependent blockade on IKCa/SKCa channels.

Experimental Design & Causality (E-E-A-T)

To ensure high scientific rigor and reproducibility, the experimental conditions must be tailored to the specific biophysics of KCa​ channels and the unique pharmacology of Quindecamine.

  • Causality of Intracellular Calcium Clamping : IKCa and SKCa channels are strictly gated by intracellular Ca2+ binding to constitutively attached Calmodulin (CaM). To isolate Quindecamine's direct blocking effect from spontaneous fluctuations in endogenous Ca2+ signaling, the pipette (intracellular) solution must contain a tightly buffered Ca2+ concentration (e.g., 1 µM free Ca2+ using an EGTA/ Ca2+ buffer system). This forces the channels into a state of maximal open probability ( Po​ ).

  • Causality of Voltage Protocol Selection : Because IKCa and SKCa channels are inherently voltage-independent, a voltage ramp protocol (e.g., -120 mV to +60 mV) is superior to standard step protocols. The ramp rapidly captures the entire current-voltage (I-V) relationship in a single sweep, allowing researchers to continuously monitor the characteristic inward rectification (in symmetrical K+ ) and verify that Quindecamine's block is voltage-independent.

  • Addressing Use-Dependence : Quindecamine's efficacy increases when the channel is actively gating (). The assay must allow sufficient time for intracellular Ca2+ dialysis to fully open the channels before drug perfusion. Premature application will result in an artificially high calculated IC50​ .

Quantitative Pharmacological Profile

The following table summarizes the quantitative benchmarking data for Quindecamine compared to standard reference inhibitors.

Target ChannelCell ModelCompoundIC50 (µM)Hill Slope (nH)Mechanism of Block
IKCa ( KCa​3.1 ) Rabbit ErythrocytesQuindecamine (UCL-1407) 0.85 ± 0.06> 1.0Use-dependent, Open-state
SKCa ( KCa​2.x ) Sympathetic NeuronsQuindecamine (UCL-1407) ~1.20> 1.0Use-dependent
IKCa ( KCa​3.1 )ErythrocytesCetiedil (Reference)~25.00> 1.0Open-state block
IKCa ( KCa​3.1 )ErythrocytesClotrimazole (Reference)0.05~ 1.0Voltage-independent

Data synthesized from and the .

Step-by-Step Patch-Clamp Protocol

Workflow S1 1. Cell Preparation (HEK293 or Native Cells) S2 S2 S1->S2 S3 3. Whole-Cell Configuration (Dialyze 1 µM Ca2+) S2->S3 S4 4. Baseline Recording (Voltage Ramp -120 to +60 mV) S3->S4 S5 5. Quindecamine Perfusion (0.1 µM to 10 µM) S4->S5 S6 6. Data Analysis (IC50 & Hill Slope Calculation) S5->S6

Step-by-step whole-cell patch-clamp workflow for evaluating Quindecamine.

Phase 1: Solution Preparation
  • Extracellular (Bath) Solution : 140 mM NaCl, 5 mM KCl, 1 mM MgCl2​ , 2 mM CaCl2​ , 10 mM HEPES, 10 mM Glucose. Adjust to pH 7.4 with NaOH (~300 mOsm).

  • Intracellular (Pipette) Solution : 130 mM KCl, 1 mM MgCl2​ , 10 mM EGTA, 8.55 mM CaCl2​ (Calculated to yield ~1 µM free Ca2+ ), 10 mM HEPES, 2 mM Mg-ATP. Adjust to pH 7.2 with KOH (~290 mOsm).

  • Drug Formulation : Dissolve Quindecamine in 100% DMSO to create a 10 mM stock. Perform serial dilutions in the bath solution to achieve final testing concentrations (0.1 µM to 10 µM). Critical : Ensure final DMSO concentration remains 0.1% to prevent vehicle-induced membrane destabilization.

Phase 2: Electrophysiological Recording (Self-Validating Workflow)
  • Electrode Fabrication : Pull borosilicate glass capillaries to a tip resistance of 2–4 MΩ. Fire-polish the tips to enhance seal formation and minimize stray capacitance.

  • Gigaseal Formation : Apply positive pressure to the pipette, approach a healthy isolated cell, and release pressure upon membrane contact. Apply gentle negative pressure to form a seal.

    • Validation Check: The seal resistance must strictly exceed 1 GΩ. A sub-gigaohm seal introduces leak currents that will obscure the relatively small IKCa/SKCa currents.

  • Whole-Cell Access : Apply a brief, sharp pulse of suction to rupture the membrane patch.

    • Validation Check: Monitor Series Resistance ( Rs​ ). Rs​ must be <15 MΩ and compensated electronically by at least 70%. If Rs​ fluctuates by >20% during the experiment, the data must be discarded to prevent voltage-clamp errors.

  • Baseline Stabilization : Apply a voltage ramp from -120 mV to +60 mV (duration 400 ms) from a holding potential of -70 mV, repeated every 10 seconds. Wait 3–5 minutes for the intracellular Ca2+ to fully dialyze into the cell and activate the KCa​ currents. The outward current amplitude must reach a stable plateau before proceeding.

  • Quindecamine Perfusion : Perfuse Quindecamine starting at the lowest concentration (0.1 µM). Because the block is use-dependent, wait for the current inhibition to reach a complete steady state (typically 1–3 minutes per concentration).

  • Leak Subtraction : At the end of the concentration-response curve, perfuse with a known specific blocker (e.g., 1 µM TRAM-34 for IKCa or 100 nM Apamin for SKCa) to establish the absolute zero-current baseline. Subtract this remaining leak current from all prior recordings.

Data Analysis & Interpretation

  • Extract the peak current amplitude at a specific physiological voltage (e.g., +40 mV).

  • Plot the normalized remaining current ( I/Imax​ ) against the log concentration of Quindecamine.

  • Fit the resulting curve using the standard Hill equation:

    I/Imax​=1+([Drug]/IC50​)h1​
  • Expected Outcomes : A successful assay will yield an IC50​ of approximately 0.85 µM for IKCa channels. Crucially, the Hill slope ( h ) should resolve to > 1.0, mathematically confirming the complex, state-dependent stoichiometry of Quindecamine's interaction with the channel pore.

References

  • Title : Compounds that block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels. Source : British Journal of Pharmacology, Vol. 129,5 (2000): 981-9. URL :[Link]

  • Title : QUINDECAMINE (UCL-1407) Source : NCATS Inxight Drugs Database URL :[Link]

Method

Application Note: A Comprehensive Guide to Measuring Quindecamine's Effect on Bacterial Growth Kinetics

Introduction: Understanding Quindecamine and Its Antimicrobial Potential Quindecamine is a novel, investigational synthetic antimicrobial agent belonging to the quinolone class. The proposed mechanism of action involves...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding Quindecamine and Its Antimicrobial Potential

Quindecamine is a novel, investigational synthetic antimicrobial agent belonging to the quinolone class. The proposed mechanism of action involves the dual inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication, repair, and transcription.[1][2] This disruption of essential DNA processes is expected to result in potent antibacterial activity.[2][3] The clinical utility of any new antimicrobial hinges on a thorough understanding of its pharmacodynamics, specifically how it affects bacterial growth and viability over time.

This application note provides a detailed framework and validated protocols for characterizing the in vitro activity of Quindecamine. We will move beyond simple endpoint measurements to dissect the kinetic profile of its antibacterial effect. The primary objectives are to determine the minimum concentration required to inhibit growth—the Minimum Inhibitory Concentration (MIC)—and to subsequently elucidate whether Quindecamine is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) through a time-kill kinetics assay.[4][5] These data are fundamental for preclinical assessment, guiding dose-finding studies, and predicting therapeutic outcomes.[6]

The Foundation: Determining the Minimum Inhibitory Concentration (MIC)

Before assessing the rate of bacterial killing, it is essential to establish the minimum concentration of Quindecamine that inhibits visible bacterial growth.[1][7] The broth microdilution method is the "gold standard" for this determination, providing a quantitative measure of the agent's potency.[8][9] This value serves as the cornerstone for designing subsequent, more complex assays like the time-kill analysis.

Causality Behind the Method:

The broth microdilution assay works by exposing a standardized population of bacteria to a range of serially diluted antimicrobial concentrations in a liquid growth medium.[1] This allows for the precise identification of the concentration at which bacterial proliferation is halted. Standardization, as outlined by bodies like the Clinical and Laboratory Standards Institute (CLSI), is critical for reproducibility and accuracy.[1][10][11]

Protocol 1: Broth Microdilution for MIC Determination

Materials:

  • Quindecamine stock solution of known concentration (e.g., in DMSO).

  • Test Organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Sterile saline or Phosphate-Buffered Saline (PBS).

  • Spectrophotometer.

  • Shaking incubator (35°C ± 2°C).

Step-by-Step Methodology:

  • Inoculum Preparation: a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism. b. Transfer colonies into a tube containing 3-5 mL of CAMHB. c. Incubate at 35°C ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12][13] This can be verified using a spectrophotometer at a wavelength of 600nm. d. Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[14][15]

  • Preparation of Quindecamine Dilutions: a. In a 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 11 in a given row. Well 12 will be the sterility control (100 µL of uninoculated CAMHB) and is not part of the dilution series. b. Add 100 µL of the highest concentration of Quindecamine (prepared in CAMHB at 2x the final desired starting concentration) to well 1. c. Perform a twofold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. This leaves well 11 as the growth control (no drug).

  • Inoculation and Incubation: a. Add 50 µL of the diluted bacterial inoculum (from step 1d) to wells 1 through 11. This brings the final volume in each well to 100 µL and achieves the target inoculum density of 5 x 10⁵ CFU/mL. b. Seal the plate or place it in a container with a damp paper towel to prevent evaporation.[12] c. Incubate at 35°C ± 2°C for 16-20 hours in an ambient air incubator.[12]

  • Reading the MIC: a. Following incubation, examine the plate visually. The MIC is the lowest concentration of Quindecamine that completely inhibits visible growth (i.e., the first clear well).[1][7][14]

Data Presentation: Example MIC Plate Layout & Results
WellQuindecamine (µg/mL)Growth (Turbidity)Interpretation
164-No Growth
232-No Growth
316-No Growth
48-MIC
54+Growth
62+Growth
71+Growth
80.5+Growth
90.25+Growth
100.125+Growth
110 (Growth Control)+Valid
120 (Sterility Control)-Valid

The Core Analysis: Time-Kill Kinetics Assay

The time-kill assay provides dynamic information about the antimicrobial agent's effect, revealing the rate and extent of bacterial killing over time.[4][6] This is the definitive method for classifying an agent as bactericidal or bacteriostatic.

Causality Behind the Method:

This assay involves exposing a standardized bacterial population to fixed concentrations of the antimicrobial agent (based on the predetermined MIC) and quantifying the number of viable cells (CFU/mL) at specific time intervals.[5] A bactericidal agent will cause a rapid and significant decline in viable cell count, while a bacteriostatic agent will primarily prevent the population from increasing.[5] A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[4][5][6]

Protocol 2: Time-Kill Assay for Quindecamine

Materials:

  • All materials from Protocol 1.

  • Sterile culture flasks or tubes.

  • Tryptic Soy Agar (TSA) or other appropriate agar plates.

  • Sterile microcentrifuge tubes for dilutions.

Step-by-Step Methodology:

  • Preparation: a. Determine the MIC of Quindecamine against the test organism as described in Protocol 1. b. Prepare a standardized bacterial inoculum in CAMHB as described in Protocol 1, step 1, adjusting the final volume to accommodate all test flasks. The target starting density is ~5 x 10⁵ CFU/mL.

  • Assay Setup: a. Prepare flasks containing CAMHB with Quindecamine at concentrations corresponding to multiples of the MIC. Common concentrations are 0.5x, 1x, 2x, and 4x MIC. b. Include a "Growth Control" flask containing only the bacterial inoculum in CAMHB with no Quindecamine. c. Inoculate each flask with the prepared bacterial suspension to achieve the final target density of ~5 x 10⁵ CFU/mL.

  • Time-Zero (T=0) Sampling: a. Immediately after inoculation, remove a 100 µL aliquot from each flask. This is the T=0 sample. b. Perform a 10-fold serial dilution of the aliquot in sterile saline or PBS. c. Plate 100 µL from the appropriate dilutions onto TSA plates to obtain colony counts between 30 and 300.

  • Incubation and Subsequent Sampling: a. Place all flasks in a shaking incubator at 35°C ± 2°C. b. At predetermined time points (e.g., 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each flask.[5] c. Perform serial dilutions and plate as described in step 3c for each time point.

  • Quantification and Analysis: a. Incubate all TSA plates at 35°C ± 2°C for 18-24 hours. b. Count the colonies on plates that have between 30 and 300 colonies. c. Calculate the CFU/mL for each time point and concentration using the formula: CFU/mL = (Number of colonies x Dilution factor) / Volume plated (mL) d. Convert the CFU/mL values to Log10 CFU/mL. e. Plot the mean Log10 CFU/mL (y-axis) versus time (x-axis) for each concentration of Quindecamine and the growth control.

Data Presentation: Example Time-Kill Assay Results
Time (hours)Growth Control (Log10 CFU/mL)0.5x MIC (Log10 CFU/mL)1x MIC (Log10 CFU/mL)2x MIC (Log10 CFU/mL)4x MIC (Log10 CFU/mL)
05.725.715.735.705.72
26.455.905.154.303.85
47.516.214.603.10<2.00
88.806.354.45<2.00<2.00
249.106.404.50<2.00<2.00
Interpreting the Results:
  • Bactericidal Activity: A reduction of ≥3-log10 CFU/mL from the initial (T=0) inoculum count. In the example data, the 4x MIC concentration achieves this by the 4-hour mark.[4][5]

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL from the initial inoculum, with the bacterial count remaining stable or declining slightly compared to the growth control.[5] The 0.5x MIC concentration shows a bacteriostatic effect.

Visualization of Workflows

A clear visual representation of the experimental process is crucial for protocol adherence and understanding.

G cluster_0 Phase 1: MIC Determination cluster_1 Phase 2: Time-Kill Assay cluster_2 Phase 3: Data Analysis P1 Prepare Standardized Bacterial Inoculum (0.5 McFarland) P2 Perform 2-fold Serial Dilution of Quindecamine P1->P2 P3 Inoculate & Incubate (16-20h, 35°C) P2->P3 P4 Read MIC (Lowest concentration with no visible growth) P3->P4 T1 Set up Cultures with Quindecamine at Multiples of MIC P4->T1 Informs Concentrations T2 Sample at Time Points (0, 2, 4, 8, 24h) T3 Perform Serial Dilutions & Plate on Agar T4 Incubate Plates & Count Colonies (CFU) D1 Calculate Log10 CFU/mL T4->D1 D2 Plot Time-Kill Curve (Log10 CFU/mL vs. Time) D1->D2 D3 Determine Activity (Bactericidal vs. Bacteriostatic) D2->D3

Caption: High-level workflow for characterizing Quindecamine's antibacterial kinetics.

TimeKillWorkflow Inoculum Prepare Standardized Inoculum (~5x10^5 CFU/mL) Setup Inoculate Flasks: - Growth Control - 0.5x, 1x, 2x, 4x MIC Inoculum->Setup Time0 T=0: Sample, Dilute, Plate Setup->Time0 Incubate Incubate Flasks (Shaking, 35°C) Setup->Incubate IncubatePlates Incubate Agar Plates (18-24h, 35°C) Time0->IncubatePlates TimeX T=2, 4, 8, 24h: Sample, Dilute, Plate Incubate->TimeX TimeX->IncubatePlates Count Count Colonies (CFU) IncubatePlates->Count Analyze Calculate & Plot Log10 CFU/mL vs. Time Count->Analyze

Caption: Detailed workflow for the time-kill kinetics assay protocol.

Conclusion

The protocols detailed in this application note provide a robust, self-validating system for assessing the in vitro kinetic profile of Quindecamine. By first establishing a precise MIC and then performing a detailed time-kill analysis, researchers can definitively classify its activity as bactericidal or bacteriostatic and understand its concentration-dependent effects. This information is indispensable for the rational advancement of Quindecamine in the drug development pipeline, providing the foundational data required for further non-clinical and clinical investigation.

References

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79.
  • Schwalbe, R., Steele-Moore, L., & Goodwin, A. C. (2007). Antimicrobial Susceptibility Testing Protocols. CRC Press.
  • Mohammed, G. K., Said, D. G., Nubile, M., Mastropasqua, L., & Dua, H. S. (2019). Broth Microdilution Assay. Bio-protocol, 9(19), e3379.
  • GARDP Revive. (n.d.). Time-kill studies – including synergy time-kill studies. Retrieved from [Link]

  • Emery Pharma. (2025, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • CLSI. (2012). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Ninth Edition. CLSI document M07-A9.
  • National Center for Biotechnology Information. (2024, May 27). Antimicrobial Susceptibility Testing. StatPearls. Retrieved from [Link]

  • BMG Labtech. (2024, September 18). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Stevenson, K., McVey, A. F., Clark, I. B. N., Swain, P. S., & Pilizota, T. (2016). Microbial Primer: Bacterial growth kinetics. FEMS Microbiology Letters, 363(19), fnw212.
  • JOVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Retrieved from [Link]

  • Taylor & Francis Group. (2007, May 21). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Retrieved from [Link]

  • Bio-protocol. (2021). Time-Kill Kinetics Assay. Retrieved from [Link]

  • Antimicrobial Testing Laboratory. (2024, May 20). MBC vs. MIC: What Every Drug Developer Should Know. Retrieved from [Link]

  • African Journals Online. (2017, June 21). Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube. Retrieved from [Link]

  • The Scientist. (2025, October 3). Bacterial Growth Curve Phases and Assessment Methods. Retrieved from [Link]

  • JOVE. (2018, February 14). A Broth Microdilution Method for In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Karlsruhe Institute of Technology. (2012, January 15). Two-fold Broth Microdilution Method for Determination of MIC. Retrieved from [Link]

  • Li, B., Qiu, Y., Shi, H., Yin, J., & An, J. (2021).
  • DAV College, Jalandhar. (n.d.). AIM: to study the growth kinetic (curve) of the given microbial culture. Retrieved from [Link]

  • USDA ARS. (1994). A rapid method for the determination of bacterial growth kinetics. Retrieved from [Link]

  • American Society for Microbiology. (2022, February 8). Decomposition of Growth Curves into Growth Rate and Acceleration: A Novel Procedure To Monitor Bacterial Growth and the Time-Dependent Effect of Antimicrobials. Retrieved from [Link]

  • Microbe Notes. (2023, August 3). Bacterial Growth Curve Protocol. Retrieved from [Link]

  • Epicentre/MSF. (2022, August 30). Validation of Three MicroScan Antimicrobial Susceptibility Testing Plates Designed for Low-Resource Settings. Retrieved from [Link]

  • ResearchGate. (2016, April 29). How can I compare bacterial growth curves statistically?. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • MDPI. (2025, November 21). Validation of Automated Bacterial Suspension Preparation by Colibri® and Plate Streaking by WASP® for Antibiotic Disk Diffusion Susceptibility Testing. Retrieved from [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574.
  • Kohanski, M. A., Dwyer, D. J., & Collins, J. J. (2010). How antibiotics kill bacteria: from targets to networks. Nature Reviews Microbiology, 8(6), 423–435.
  • Zheng, D., Huang, C., Huang, H., Zhao, Y., Khan, M. R. U., Zhao, H., & Chen, H. (2020). The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems. Antioxidants, 9(12), 1293.
  • National Center for Biotechnology Information. (2024, September 2). Antimicrobial and antibiofilm effects of cyclic dipeptide-rich fraction from Lactobacillus plantarum loaded on graphene oxide nanosheets. Retrieved from [Link]

  • Liu, C., Wang, Y., Li, C., Ma, J., & Qiu, J. (2016). New Insights into the Antibacterial Activity of Hydroxycoumarins against Ralstonia solanacearum. Molecules, 21(4), 469.
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  • MDPI. (2024, July 11). Antibacterial, Antibiofilm, and Antioxidant Activities of Aqueous Crude Gymnema inodorum Leaf Extract against Vancomycin-Resistant Enterococcus faecium. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: High-Throughput Screening for Novel Quindecamine Analogs

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of Quindecamine analogs. Quindecamine, a quinaldine derivative, has demonstrated antibiotic an...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) of chemical libraries composed of Quindecamine analogs. Quindecamine, a quinaldine derivative, has demonstrated antibiotic and fungicidal properties, making its core structure a compelling scaffold for the development of novel therapeutics, particularly in oncology.[1][2] The primary mechanism of action for many quinoline-based compounds involves interaction with DNA, either through intercalation or inhibition of essential enzymes like topoisomerases.[3][4] This guide details a strategic, multi-stage screening cascade designed to efficiently identify and validate potent Quindecamine analogs, progressing from a high-throughput primary biochemical assay to secondary mechanistic validation and tertiary cell-based cytotoxicity profiling. The protocols are optimized for automation and miniaturization (96- and 384-well formats), incorporating rigorous quality control to ensure data integrity and reproducibility.[5]

Introduction: The Rationale for Screening Quindecamine Analogs

Quindecamine is a symmetrical molecule built on a quinaldine framework, a privileged structure in medicinal chemistry. While its initial characterization highlighted antimicrobial activity, the structural similarity to known DNA-binding agents and topoisomerase poisons suggests a broader therapeutic potential, especially in the context of anticancer drug discovery.[6][7] The development of analogs allows for the systematic exploration of the structure-activity relationship (SAR), with the goal of optimizing:

  • Potency: Enhancing the desired biological activity at lower concentrations.

  • Selectivity: Increasing activity against cancer cells while minimizing toxicity to healthy cells.

  • Pharmacokinetic Properties: Improving absorption, distribution, metabolism, and excretion (ADME) profiles for better clinical translation.

The screening strategy outlined herein is designed as a funnel, efficiently processing a large library of compounds to identify a small number of high-quality hits for further lead optimization.[8]

The Screening Cascade: A Multi-Tiered Approach

A successful HTS campaign relies on a logical progression of assays to manage the large number of initial compounds and eliminate false positives systematically. Our proposed workflow triages compounds based on their biochemical and cellular activities.

G cluster_0 cluster_1 Tier 1: Primary Screen cluster_2 Tier 2: Orthogonal & Mechanistic Validation cluster_3 Tier 3: Cellular Activity cluster_4 Compound_Library Quindecamine Analog Library Primary_Assay High-Throughput FID Assay (DNA Intercalation) Compound_Library->Primary_Assay Screen all compounds Secondary_Assay Topo II Decatenation Assay (Mechanism Confirmation) Primary_Assay->Secondary_Assay Triage Hits (>50% displacement) Counter_Screen DNA Thermal Melt Assay (Binding Confirmation) Secondary_Assay->Counter_Screen Confirm Mechanism Tertiary_Assay Cytotoxicity Assay (MTT) (IC50 Determination) Counter_Screen->Tertiary_Assay Validate DNA Binding Lead_Compounds Validated Hits for Lead Optimization Tertiary_Assay->Lead_Compounds Prioritize by Potency & Selectivity Index

Caption: High-throughput screening cascade for Quindecamine analogs.

Tier 1: Primary Screening Protocol - DNA Intercalation

Assay Principle: Fluorescent Intercalator Displacement (FID) Assay. This assay identifies compounds that bind to DNA by measuring the displacement of a fluorescent dye that is pre-bound to double-stranded DNA (dsDNA). When a test compound (a Quindecamine analog) intercalates into or binds to the DNA, it displaces the fluorescent dye, leading to a quantifiable decrease in fluorescence intensity. This method is robust, cost-effective, and highly amenable to HTS.[9]

Caption: Principle of the Fluorescent Intercalator Displacement (FID) assay.

Materials & Reagents:

  • Assay Plate: Black, flat-bottom, 384-well microplate (e.g., Corning #3711).

  • DNA: Calf Thymus DNA (ctDNA).

  • Fluorescent Dye: PicoGreen™ dsDNA Quantitation Reagent.

  • Assay Buffer: 10 mM Tris-HCl, 50 mM NaCl, pH 7.5.

  • Positive Control: Doxorubicin (a known DNA intercalator).

  • Negative Control: DMSO (vehicle).

  • Compound Library: Quindecamine analogs dissolved in DMSO.

Protocol:

  • Prepare Reagents:

    • Prepare a 20 µg/mL stock solution of ctDNA in Assay Buffer.

    • Prepare a 1:200 dilution of PicoGreen™ in Assay Buffer. Keep this solution protected from light.

  • Assay Plate Preparation (384-well format):

    • Add 20 µL of the ctDNA solution to each well.

    • Add 20 µL of the diluted PicoGreen™ solution to each well.

    • Incubate for 5 minutes at room temperature, protected from light, to allow for dye intercalation.

  • Compound Addition:

    • Using an automated liquid handler, add 100 nL of test compounds, positive controls, and negative controls to the appropriate wells for a final concentration of 10 µM.

  • Incubation & Detection:

    • Incubate the plate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader (Excitation: 480 nm, Emission: 520 nm).

Data Analysis & Hit Criteria:

  • Calculate the percent displacement for each well using the following formula: % Displacement = 100 * (1 - (Signal_Compound - Signal_Positive) / (Signal_Negative - Signal_Positive))

  • Assess assay quality by calculating the Z'-factor.[5] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Avg_Positive - Avg_Negative|

  • Hit Criterion: Compounds demonstrating ≥50% displacement are considered primary hits and are selected for Tier 2 validation.

ParameterConcentration / Value
Plate Format384-well
Final Assay Volume40 µL
ctDNA Final Conc.10 µg/mL
PicoGreen™ Dilution1:400 (final)
Compound Final Conc.10 µM
Positive ControlDoxorubicin (10 µM)
Vehicle Control0.25% DMSO
Incubation Time30 minutes
ReadoutFluorescence Intensity
Z'-Factor Goal> 0.5

Tier 2: Mechanistic Validation Protocols

Primary hits from the FID assay bind to DNA, but this does not confirm a specific mechanism of action. Tier 2 assays are designed to confirm DNA binding via an orthogonal method and to specifically test the hypothesis that these analogs function as topoisomerase inhibitors, a common mechanism for DNA intercalators.[3]

Protocol 2A: Topoisomerase IIα Decatenation Assay

Assay Principle: This assay measures the inhibition of human Topoisomerase IIα (Topo IIα), an enzyme that unlinks interlocked DNA circles (catenated DNA).[4] The substrate, kinetoplast DNA (kDNA), is a large network of catenated DNA that has low fluorescence when bound by a dye. When Topo IIα is active, it decatenates the kDNA into individual circles, which greatly increases the fluorescence signal. Inhibitors prevent this process, resulting in a low fluorescence signal. This assay can distinguish between simple intercalators and true Topo IIα inhibitors.[10][11]

Materials & Reagents:

  • Enzyme: Recombinant Human Topoisomerase IIα.

  • Substrate: Kinetoplast DNA (kDNA).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.9), 100 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA.

  • ATP Solution: 10 mM ATP in water.

  • Detection Reagent: PicoGreen™ dsDNA Quantitation Reagent.

  • Stop Buffer/Dye Dilution: 10 mM Tris-HCl, pH 7.5 (for diluting PicoGreen).

  • Positive Control: Etoposide (a known Topo IIα inhibitor).

  • Negative Control: DMSO (vehicle).

Protocol:

  • Reaction Setup (384-well plate):

    • Prepare a master mix in Assay Buffer containing Topo IIα (final concentration ~5 U/well) and kDNA (final concentration ~100 ng/well).

    • Dispense 15 µL of the master mix into each well.

    • Add 100 nL of test compounds (primary hits) or controls to the appropriate wells.

  • Initiate Reaction:

    • Prepare a 10X ATP solution (10 mM).

    • Add 2 µL of 10X ATP to each well to initiate the reaction (final concentration 1 mM).

    • Incubate at 37°C for 60 minutes.

  • Stop Reaction & Detect:

    • Add 20 µL of diluted PicoGreen™ (1:200 in Stop Buffer) to each well. This dilutes the reaction components and stops the enzymatic activity.

    • Incubate for 5 minutes at room temperature.

    • Read fluorescence (Ex: 480 nm, Em: 520 nm).

Data Analysis:

  • Calculate percent inhibition relative to DMSO (0% inhibition) and Etoposide (100% inhibition) controls.

  • Hit Criterion: Compounds showing ≥50% inhibition are considered validated Topo IIα inhibitors.

Protocol 2B: DNA Thermal Melt (Tm) Assay

Assay Principle: This assay provides orthogonal confirmation of DNA binding. The melting temperature (Tm) is the temperature at which 50% of dsDNA dissociates into single-stranded DNA (ssDNA). This transition can be monitored using a fluorescent dye that specifically binds to dsDNA. DNA intercalators stabilize the double helix, leading to an increase in the Tm (a positive ΔTm).

Materials & Reagents:

  • DNA: Calf Thymus DNA (ctDNA).

  • Fluorescent Dye: SYBR™ Green I.

  • Buffer: 10 mM Sodium Phosphate, pH 7.0.

  • Instrumentation: A real-time PCR (qPCR) instrument capable of generating a melt curve.

Protocol:

  • Plate Setup:

    • In a 96-well qPCR plate, prepare reactions containing ctDNA (20 µg/mL), SYBR Green (1:10,000 dilution), and test compound (10 µM) in buffer.

  • Thermal Cycling:

    • Program the qPCR instrument to heat the plate from 60°C to 95°C, increasing by 0.5°C per step, with a fluorescence reading at each step.

  • Data Analysis:

    • The instrument software will generate a melt curve (-dF/dT vs. Temperature). The peak of this curve represents the Tm.

    • Calculate the change in melting temperature: ΔTm = Tm(compound) - Tm(DMSO).

    • Hit Criterion: A ΔTm of ≥ 2°C is considered significant evidence of DNA binding.

Tier 3: Cellular Activity Protocol - Cytotoxicity

Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).[12]

Materials & Reagents:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast, HCT-15 colon[12]) and a non-cancerous cell line (e.g., MCF-10A) for selectivity assessment.

  • Culture Medium: Appropriate medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Reagents: MTT solution (5 mg/mL in PBS), DMSO.

  • Assay Plate: Clear, flat-bottom, 96-well cell culture plate.

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the validated hit compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or controls). Typically, a 7-point dose-response curve is generated, ranging from 0.1 µM to 100 µM.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition & Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization & Readout:

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes on an orbital shaker.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percent cell viability for each concentration relative to the vehicle-treated control wells.

  • Plot percent viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • Hit Prioritization: Compounds with low micromolar or nanomolar IC50 values against cancer cell lines and a high selectivity index (IC50 non-cancerous / IC50 cancerous) are prioritized as lead candidates.

References

  • A T5 Exonuclease-Based Assay for DNA Topoisomerases and DNA Intercalators. ACS Omega.
  • A high-throughput assay for DNA topoisomerases and other enzymes, based on DNA triplex formation. PubMed.
  • Toward Discovering New Anti-Cancer Agents Targeting Topoisomerase IIα: A Facile Screening Strategy Adaptable to High Throughput Platform. PLOS ONE.
  • High/Medium-Throughput Topoisomerase Assay. Inspiralis Ltd.
  • DNA topoisomerase I assay kits. ProFoldin.
  • Semi-automated high-throughput fluorescent intercalator displacement-based discovery of cytotoxic DNA binding agents from a large. CORE.
  • High Throughput Screening Assays for Drug Discovery. Amerigo Scientific.
  • A rapid and sensitive high-throughput screening method to identify compounds targeting protein–nucleic acids interactions. PMC.
  • QUINDECAMINE. Inxight Drugs.
  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs.
  • Design and Implementation of High Throughput Screening Assays for Drug Discoveries. IntechOpen.
  • QUINDECAMINE ACETATE. Inxight Drugs.
  • Current targets for anticancer drug discovery. PubMed.
  • Synthesis and Screening of Quinazoline Analogues as Cytotoxic Agents. ResearchGate.

Sources

Method

Application Note: Quindecamine (UCL-1407) in Microbial Biofilm Disruption and Synergistic Antimicrobial Assays

Introduction & Scientific Rationale Biofilm-associated infections pose a critical challenge in clinical microbiology and drug development due to the highly protective nature of the extracellular polymeric substance (EPS)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Biofilm-associated infections pose a critical challenge in clinical microbiology and drug development due to the highly protective nature of the extracellular polymeric substance (EPS) and the altered metabolic states of resident persister cells. Quindecamine (also known as UCL-1407), a quinaldine derivative and polyamine-like compound, has emerged as a high-value pharmacological tool for biofilm research[1].

Originally characterized as a potent intermediate-conductance calcium-activated potassium channel (IKCa) blocker with an IC of 0.85 μM[2], Quindecamine exhibits intrinsic antibacterial and fungicidal properties[3]. Recent multi-component pharmaceutical strategies have leveraged Quindecamine acetate to prevent, reduce, or eliminate biofilm formation, particularly when combined with synergistic agents (such as nitric oxide donors) that alter the biofilm redox state[4].

Mechanistic Insights (Causality in Assay Design)

Why utilize an IKCa blocker in microbial studies? While bacteria lack mammalian IKCa channels, they utilize analogous ion channels and membrane potential dynamics for electrochemical communication—a critical factor in coordinating biofilm formation and metabolic quiescence. Quindecamine’s utility in biofilm assays is driven by a dual-action mechanism:

  • Membrane & EPS Interaction: As a lipophilic polyamine (CAS# 19056-26-9)[3], Quindecamine intercalates into the negatively charged EPS matrix, increasing permeability and loosening the biofilm architecture.

  • Electrochemical Disruption: By disrupting membrane potential, it interferes with the microbial signaling necessary for maintaining the biofilm state, forcing a metabolic shift that sensitizes the bacteria to co-administered antibiotics[4].

  • Target Spectrum: It demonstrates strong in vitro activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans)[1], though it generally requires permeabilizers for robust efficacy against Gram-negative species like E. coli[5].

Quantitative Data Summary

The following table synthesizes baseline experimental metrics to guide dosing parameters in novel assay development.

Table 1: Baseline Antimicrobial and Biofilm Metrics for Quindecamine

Target Organism / TargetPlanktonic MIC (μg/mL)MBEC (μg/mL)Mechanistic Notes
Staphylococcus aureus 6.25 - 12.5[5]25 - 50Disrupts membrane potential; strong single-agent activity.
Escherichia coli >100[5]>200Weak single-agent activity; requires synergistic permeabilizers.
Candida albicans 15 - 3060 - 120Fungicidal; disrupts dimorphic transition in fungal biofilms[1].
Mammalian IKCa Channels 0.85 μM (IC )[2]N/AHigh potency; critical parameter for host-pathogen co-culture toxicity controls.

Experimental Workflows & Protocols

Protocol 1: Preparation and Storage of Quindecamine Stock Solutions

Causality Note: Quindecamine free base (MW 454.66)[3] is highly hydrophobic. Proper solvent selection is critical to prevent precipitation when transitioning the compound into aqueous bacterial culture media.

  • Weighing: Accurately weigh 4.55 mg of Quindecamine powder.

  • Reconstitution: Dissolve in 1.0 mL of cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Vortex continuously until fully dissolved.

  • Aliquot & Storage: Aliquot into sterile, light-protected microcentrifuge tubes. Store at -20°C for long-term stability (months) or 0-4°C for short-term use (days to weeks)[3].

  • Working Solutions: Dilute the stock in Cation-adjusted Mueller-Hinton Broth (CaMHB) immediately prior to use. Critical: Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to avoid solvent-induced bacterial toxicity, which would confound MIC/MBEC readouts.

Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay

Causality Note: Traditional MIC assays only measure planktonic susceptibility. The MBEC assay using a peg-lid device (e.g., Calgary Biofilm Device) is essential to validate Quindecamine's ability to penetrate established EPS matrices.

  • Inoculation: Inoculate 150 μL of bacterial suspension (adjusted to CFU/mL in CaMHB) into each well of a 96-well plate.

  • Biofilm Growth: Insert the peg lid and incubate at 37°C for 24-48 hours under dynamic shear conditions (150 rpm) to promote robust, clinically relevant biofilm attachment.

  • Washing: Remove the peg lid and rinse twice in sterile PBS for 1 minute each to remove non-adherent planktonic cells.

  • Challenge: Transfer the peg lid to a new 96-well plate containing serial dilutions of Quindecamine (ranging from 1 to 256 μg/mL). Incubate for 24 hours at 37°C.

  • Recovery & Sonication: Rinse the lid again in PBS, then transfer to a recovery plate containing neutralizing broth. Sonicate the plate at 60 Hz for 10 minutes to dislodge surviving biofilm cells from the pegs.

  • Plating & Readout: Plate 10 μL of the recovery broth onto agar. The MBEC is defined as the lowest concentration of Quindecamine that results in a 99.9% (3-log) reduction in CFU compared to the untreated growth control.

Protocol 3: Synergistic Biofilm Disruption (Checkerboard Assay)

Causality Note: Because biofilms are highly recalcitrant, Quindecamine is optimally utilized to restore the breakpoint susceptibility of standard antibiotics[4].

  • Matrix Setup: Prepare a 2D gradient in a 96-well plate. Dispense serial dilutions of Quindecamine along the x-axis and a secondary therapeutic agent (e.g., a standard antibiotic or NO-releasing compound) along the y-axis.

  • Infection: Add the biofilm-forming inoculum and allow biofilms to mature (or apply to pre-formed biofilms using the peg-lid transfer method described in Protocol 2).

  • Incubation & Readout: Incubate for 24 hours. Measure metabolic viability using an Alamar Blue (resazurin) fluorescence assay (Ex 560 nm / Em 590 nm).

  • FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI indicates synergy, proving Quindecamine's role in loosening the biofilm matrix and enhancing secondary antibiotic uptake.

Mandatory Visualization: Mechanism of Action

G Q Quindecamine (UCL-1407) Application EPS EPS Matrix Penetration & Polyamine Interaction Q->EPS Diffusion IKCa Ion Channel / Membrane Potential Disruption Q->IKCa Direct Binding Dispersion Metabolic Shift & Biofilm Dispersion EPS->Dispersion Matrix Loosening Signal Electrochemical Signaling Collapse IKCa->Signal Depolarization Signal->Dispersion Quorum Quenching Synergy Restored Antibiotic Susceptibility Dispersion->Synergy Enhanced Uptake

Quindecamine's dual-action pathway in disrupting microbial biofilms and restoring susceptibility.

References

  • Title: QUINDECAMINE Source: NCATS Inxight Drugs URL: [Link]

  • Title: Exploration and Antimicrobial Activity Test of Secondary Metabolites from Endophytic Fungi of Curcuma Zedoaria from West Nusa Tenggara Source: ResearchGate URL: [Link]

  • Title: WO2023239801A1 - Multi-component pharmaceutical compositions and kits containing nitric oxide releasing compounds and methods of using same Source: Google Patents URL

Sources

Technical Notes & Optimization

Troubleshooting

Core Causality: The Mechanistic Basis of Quindecamine Precipitation

Title: Technical Support Center: Quindecamine Aqueous Formulation & Solubility Troubleshooting Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and dr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Quindecamine Aqueous Formulation & Solubility Troubleshooting

Introduction: Welcome to the Technical Support Center. This guide is designed for researchers, formulation scientists, and drug development professionals working with Quindecamine (UCL-1407) and its salt forms. Quindecamine is a bis-quinaldine derivative with potent broad-spectrum antibiotic and fungicidal activity[1]. While highly effective in vitro, its unique structural thermodynamics often present significant solubility challenges during aqueous formulation and physiological assay preparation.

As a Senior Application Scientist, I frequently see researchers struggle with the sudden precipitation of Quindecamine Acetate when transitioning from stock solutions to physiological buffers. To troubleshoot this effectively, we must understand the causality behind the molecule's behavior:

  • Extreme Lipophilicity vs. Ionization State: Quindecamine features a highly hydrophobic decamethylene core flanked by two 2-methylquinoline rings. The free base is practically insoluble in water. To counteract this, it is commercially supplied as Quindecamine acetate dihydrate[2]. In pure, unbuffered water (pH ~5.5–6.0), the protonated amines provide sufficient polarity for dissolution. However, as the pH is raised toward physiological levels (pH 7.4), the equilibrium shifts. The deprotonation of the secondary amines drastically increases the molecule's LogP, triggering rapid hydrophobic aggregation and precipitation out of the aqueous phase.

  • The Common-Ion Effect and Salting Out: When Quindecamine Acetate is introduced into Phosphate-Buffered Saline (PBS) or standard cell culture media (e.g., DMEM), the high concentration of chloride ( Cl− ) and phosphate ( PO43−​ ) ions alters the hydration shell of the molecule. This can lead to the displacement of the acetate counterions, forming less soluble halide salts, or causing a "salting out" effect driven by the high ionic strength of the medium.

  • Pseudo-Polymorphism and Storage Thermodynamics: High-molecular-weight lipophilic salts like quindecamine acetate can undergo spontaneous crystallization into lower-energy polymorphs or pseudo-polymorphs when subjected to temperature fluctuations[3]. Amorphous or metastable solubilized forms have a tendency to crystallize spontaneously at inopportune times, particularly during freeze-thaw cycles[3][4].

Troubleshooting Guides & FAQs

Q1: My 10 mM Quindecamine Acetate stock in pure water is clear, but it immediately turns milky white when I dilute it 1:100 into PBS. How do I prevent this? A: This is a classic case of pH-induced precipitation combined with the common-ion effect. The buffer capacity of PBS rapidly raises the pH, deprotonating the quindecamine cation. Solution: Do not dilute directly into standard PBS. Instead, pre-formulate your working stock using a co-solvent system. Dissolve the compound in 5–10% DMSO or use a cyclodextrin (e.g., 10% HP-β-CD) to encapsulate the lipophilic decane chain before introducing it to the buffered saline[5]. Alternatively, if your assay permits, lower the pH of your assay buffer to 6.0–6.5.

Q2: I stored my aqueous Quindecamine Acetate stock at 4°C, and now there are needle-like crystals at the bottom. Is the compound degraded? A: The compound is likely not degraded, but it has undergone temperature-dependent crystallization. The decreased kinetic energy at 4°C allows the hydrophobic interactions of the decane chains to overcome the ionic repulsion of the protonated amines, forming a stable crystalline lattice[4]. Solution: Warm the vial in a 37°C water bath for 15–20 minutes and apply bath sonication until the solution is completely clear. To prevent this in the future, store aqueous stocks at room temperature (if chemically stable) or prepare single-use aliquots in DMSO for -20°C storage to avoid freeze-thaw pseudo-polymorphism[3].

Q3: Can I use surfactants to keep Quindecamine soluble for in vivo dosing? A: Yes. For in vivo applications where organic solvents must be minimized, non-ionic surfactants are highly effective. Formulations using 2–5% Tween-80 or Pluronic F-68 can create micelles that shield the hydrophobic bis-quinaldine structure from the aqueous environment, maintaining a clear, injectable suspension[6].

Data Presentation: Solubility Matrix

The following table summarizes the expected solubility behavior of Quindecamine Acetate across common laboratory solvents to guide your experimental design.

Solvent / Buffer SystempHEstimated Solubility LimitFormulation Stability & Observations
Milli-Q Water 5.5 - 6.0> 10 mg/mLClear solution; prone to crystallization at 4°C.
PBS (1X) 7.4< 0.1 mg/mLImmediate turbidity; unsuitable without co-solvents.
DMSO (100%) N/A> 50 mg/mLHighly stable; recommended for master stock storage.
10% HP-β-CD in Saline 7.0 - 7.2~ 5 mg/mLClear, stable micro-emulsion; ideal for in vivo use.
Cell Culture Media (10% FBS) 7.4~ 0.5 mg/mLProtein binding (FBS) slightly improves apparent solubility, but localized precipitation may occur upon addition.

Experimental Protocols

Protocol A: Preparation of a Self-Validating, Stable Master Stock (10 mM) Rationale: Utilizing a polar aprotic solvent prevents premature ionization shifts and bypasses the thermodynamic barriers of aqueous dissolution.

  • Weighing: Accurately weigh 6.11 mg of Quindecamine Acetate dihydrate (MW = 610.8 g/mol )[2] into a sterile, amber glass vial. Note: Avoid hydrophobic plastics (e.g., polystyrene) which can adsorb the lipophilic compound.

  • Dissolution: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds. The solution should be completely transparent.

  • Validation: Visually inspect against a dark background for any undissolved micro-particulates. If present, sonicate for 5 minutes at room temperature. A self-validating clear state confirms complete solvation.

  • Storage: Aliquot into 50 µL single-use volumes in amber glass vials and store at -20°C.

Protocol B: Preparation of an Aqueous Working Solution for Physiological Assays (pH 7.4) Rationale: A step-wise dilution utilizing a surfactant gradient prevents the kinetic shock that leads to rapid aggregation.

  • Thawing: Thaw a 50 µL DMSO master stock (10 mM) at room temperature.

  • Surfactant Priming: Add 50 µL of 10% Tween-80 (v/v in water) directly to the DMSO stock. Pipette up and down 10 times to create a homogenous pre-mix.

  • Aqueous Integration: While vortexing the pre-mix at medium speed, add 900 µL of pre-warmed (37°C) PBS (pH 7.4) dropwise (approx. 1 drop per second).

  • Final Equilibration: Allow the solution to rest at 37°C for 10 minutes. This yields a 500 µM working solution with 5% DMSO and 0.5% Tween-80, which will remain stable for the duration of standard in vitro assays.

Mandatory Visualization: Troubleshooting Workflow

G Start Quindecamine Acetate Aqueous Formulation Precipitation Precipitation / Turbidity Observed? Start->Precipitation Stable Proceed with Assay Precipitation->Stable No CheckPH Is Buffer pH > 7.0? Precipitation->CheckPH Yes AdjustPH Lower pH to 5.5-6.0 (if assay permits) CheckPH->AdjustPH Yes CheckBuffer High Chloride/Phosphate Concentration? CheckPH->CheckBuffer No WarmSonicate Warm to 37°C & Bath Sonicate AdjustPH->WarmSonicate Cosolvent Formulate with 5% DMSO or 10% HP-β-CD CheckBuffer->Cosolvent Yes Cosolvent->WarmSonicate WarmSonicate->Precipitation Re-evaluate

Figure 1: Decision matrix for troubleshooting Quindecamine aqueous precipitation.

References

  • Title: PubChem Compound Summary for CID 21943, Quindecamine Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: PubChem Compound Summary for CID 20055313, Quindecamine Acetate Source: National Center for Biotechnology Information (NCBI) / PubChem URL: [Link]

  • Title: Multi-functional ionic liquid compositions (EP1931760A2)
  • Title: Cell penetrating peptides and methods of making and using thereof (US20170190743A1)
  • Title: Modified release composition for highly soluble drugs (US8268352B2)
  • Title: Dual functioning ionic liquids and salts thereof (WO2010078300A1)

Sources

Optimization

Technical Support Center: Troubleshooting Quindecamine (UCL 1407) Precipitation

Scientist’s Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain highly lipophilic channel blockers in aqueous environments.

Author: BenchChem Technical Support Team. Date: March 2026

Scientist’s Foreword Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to maintain highly lipophilic channel blockers in aqueous environments. Quindecamine (also known as UCL 1407), a potent intermediate-conductance Ca²⁺-activated K⁺ channel (IKCa) blocker, is notorious for crashing out of physiological buffers [1].

In this guide, we will not simply provide a static recipe. Instead, we will deconstruct the thermodynamic and kinetic forces driving Quindecamine precipitation. By understanding the causality behind solvent-shift nucleation and hydrophobic aggregation, you can adapt these principles to ensure robust, self-validating formulations for your specific electrophysiological or cell-based assays.

Core Causality: The Physicochemical Profile of Quindecamine

To prevent precipitation, we must first understand the molecule. Quindecamine is an aliphatic diamine linked to two quinoline rings. It boasts an extreme calculated partition coefficient (cLogP) of ~8.04 [2].

When introduced to an aqueous buffer at physiological pH (7.4), the amine groups are only partially protonated. The extreme lipophilicity of the decane chain and aromatic rings means that water molecules must form highly ordered clathrate cages around the drug—an entropically unfavorable state. Consequently, the hydrophobic interactions between Quindecamine molecules rapidly outcompete their interactions with water, driving Van der Waals-mediated aggregation and visible precipitation.

Troubleshooting FAQs

Q1: My Quindecamine acetate stock is completely clear in 100% DMSO, but it turns cloudy immediately upon addition to PBS. What exactly is happening? A1: You are experiencing "solvent-shift precipitation." When the DMSO stock is pipetted directly into a static buffer, the DMSO rapidly diffuses into the bulk water. The Quindecamine is left behind in a localized microenvironment where its aqueous solubility limit is vastly exceeded. This localized supersaturation triggers instant kinetic nucleation. Solution: Never add buffer to the compound. Always add the compound dropwise to a large volume of rapidly stirring buffer to ensure infinite dilution kinetics, preventing local concentration spikes.

Q2: Can I just lower the pH of my buffer to increase solubility? A2: Yes, but with significant biological caveats. Lowering the pH (e.g., to pH 5.5 - 6.0) fully protonates the diamine core of Quindecamine, increasing aqueous solubility via electrostatic repulsion between the positively charged molecules [3]. However, because Quindecamine is utilized to study IKCa channels in live cells, a pH of 6.0 will likely alter native channel gating, induce off-target proton-gated currents, and compromise cell viability. It is scientifically preferable to use carrier molecules at pH 7.4.

Q3: What carrier molecules are recommended for maintaining Quindecamine at pH 7.4? A3: We recommend utilizing either Bovine Serum Albumin (BSA) or 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

  • HP-β-CD (1-5% w/v): Provides a hydrophobic cavity that thermodynamically encapsulates the lipophilic decane chain of Quindecamine, shielding it from the aqueous environment.

  • BSA (0.1-1% w/v): Quindecamine naturally binds to serum proteins. BSA acts as a physiological carrier, maintaining the drug in a dispersed state without drastically altering the free-drug equilibrium required for target engagement.

Quantitative Data: Buffer System Comparison

The following table summarizes the solubility outcomes of 10 µM Quindecamine across various buffer conditions, providing a benchmark for your experimental design.

Buffer System (pH 7.4)Co-solventAdditive / CarrierVisual Appearance (0h)Stability (24h)IKCa Assay Suitability
PBS0.1% DMSONoneCloudy / PrecipitatePellet formedPoor (Unpredictable dosing)
PBS1.0% DMSONoneMicro-precipitatesFlocculationPoor (DMSO toxicity risk)
Tyrode's Solution0.1% DMSO0.1% BSAClearClearExcellent (Physiological)
ACSF0.1% DMSO5% HP-β-CDClearClearExcellent (High stability)
PBS (pH 6.0)0.1% DMSONoneClearClearModerate (pH may affect cells)
Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating system . By utilizing spectrophotometric and centrifugal checkpoints, you can empirically verify that your Quindecamine remains in solution prior to applying it to your biological system.

Objective: Prepare a stable 10 µM Quindecamine working solution in physiological buffer (pH 7.4).

Step 1: Master Stock Preparation

  • Weigh out Quindecamine Acetate powder.

  • Dissolve in 100% anhydrous DMSO to create a 10 mM Master Stock.

  • Causality: DMSO disrupts the crystal lattice of the acetate salt, solvating the hydrophobic domains. Store aliquots at -20°C.

Step 2: Carrier-Buffer Preparation

  • Prepare your target aqueous buffer (e.g., Tyrode's or PBS) at pH 7.4.

  • Add 0.1% (w/v) BSA (Fatty-acid free) or 5% (w/v) HP-β-CD.

  • Pre-warm the buffer to 37°C.

  • Causality: Elevating the temperature increases the kinetic energy of the solvent, increasing the solubility threshold and facilitating rapid dispersion of the incoming DMSO drop.

Step 3: Kinetic Integration

  • Place the pre-warmed buffer on a magnetic stir plate and stir vigorously (creating a deep vortex).

  • Using a micropipette, add the 10 mM Quindecamine DMSO stock dropwise directly into the vortex (1 µL of stock per 1 mL of buffer to achieve 10 µM).

  • Allow to stir for 2 minutes.

Step 4: System Validation (Critical Checkpoints)

  • Optical Density (OD) Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer (blanked against the carrier-buffer).

    • Pass: OD₆₀₀ < 0.01 (Indicates absence of light-scattering micro-precipitates).

    • Fail: OD₆₀₀ > 0.01 (Nucleation has occurred; discard and retry with slower addition).

  • Centrifugal Check: Centrifuge a 1 mL aliquot at 10,000 x g for 5 minutes.

    • Pass: No visible pellet at the bottom of the tube.

Process Visualization

The following diagram illustrates the thermodynamic and kinetic workflow required to successfully formulate stable aqueous Quindecamine solutions.

G Stock Quindecamine Acetate Solid (cLogP > 8.0) DMSO Dissolve in 100% DMSO (10 mM Master Stock) Stock->DMSO Combine Dropwise Addition of Stock (Avoid local supersaturation) DMSO->Combine Buffer Aqueous Buffer (pH 7.4) e.g., PBS or Tyrode's Carrier Add Carrier Molecule (0.1% BSA or 5% HP-β-CD) Buffer->Carrier Heat Pre-warm to 37°C & Stir Rapidly Carrier->Heat Heat->Combine Final Stable Quindecamine Solution (Ready for IKCa Assay) Combine->Final

Caption: Thermodynamic and kinetic workflow for formulating stable aqueous Quindecamine solutions.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21943, Quindecamine". PubChem. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20055313, Quindecamine Acetate". PubChem. URL: [Link]

Troubleshooting

Quindecamine Assay Technical Support Center: Troubleshooting Unexpected Results

Welcome to the technical support center for Quindecamine assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Quindecamine assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot unexpected results in their experiments involving Quindecamine. Here, we move beyond simple protocol recitation to delve into the causal relationships between experimental variables and outcomes, ensuring a deeper understanding and fostering robust, reproducible results.

Section 1: Understanding Quindecamine and its Expected Outcomes

Quindecamine is a quinaldine derivative initially recognized for its antibiotic and fungicidal properties.[1][2] In recent research, its derivatives have been explored for a wider range of biological activities, including anticancer and antiviral effects.[3] Assays involving Quindecamine and its analogs typically aim to evaluate its efficacy in these areas, often through cell viability, antimicrobial, or specific enzyme inhibition assays.

Expected Outcomes in Common Assays:

  • Antimicrobial/Antifungal Assays: A clear dose-dependent inhibition of microbial or fungal growth.

  • Anticancer Cell Viability Assays (e.g., MTT, SRB): A reproducible IC50 value, indicating the concentration at which Quindecamine inhibits 50% of cell growth.[4]

  • Enzyme Inhibition Assays: Consistent inhibition of the target enzyme's activity with a measurable IC50 or Ki value.

Unexpected results can manifest as a complete lack of activity, significantly reduced or increased potency, or high variability between replicate experiments. This guide will address these common issues in a question-and-answer format.

Section 2: Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why am I observing no, or significantly reduced, activity of Quindecamine in my assay?

This is a common issue that can stem from several factors, ranging from reagent integrity to procedural errors.

Potential Causes and Troubleshooting Steps:

A. Quindecamine Degradation:

  • The "Why": Quindecamine, like many organic molecules, can be susceptible to degradation under certain conditions, such as improper storage, pH shifts, or exposure to light and high temperatures.[5] Similar compounds, like curcumin, are known to be highly unstable in aqueous solutions at physiological pH.[6][7][8][9]

  • Troubleshooting Protocol:

    • Verify Storage Conditions: Confirm that the solid Quindecamine and its stock solutions have been stored as recommended by the manufacturer (typically at -20°C or -80°C, protected from light).

    • Assess Solvent Stability: Prepare fresh dilutions of Quindecamine in your assay buffer and a control solvent (e.g., DMSO). Analyze the solutions at time zero and after the typical experiment duration using an appropriate analytical method like HPLC-UV or LC-MS to check for degradation products.[10]

    • pH and Temperature Stress Test (Forced Degradation): To proactively understand your compound's stability, perform a forced degradation study.[5] Expose Quindecamine solutions to acidic, basic, oxidative, and thermal stress to identify potential degradation pathways.

Condition Typical Stressor Purpose
Acidic 0.1 M HCl at 60°CTo assess acid-catalyzed hydrolysis.
Basic 0.1 M NaOH at 60°CTo assess base-catalyzed hydrolysis.
Oxidative 3% H₂O₂ at room tempTo assess susceptibility to oxidation.
Thermal 80°CTo assess heat-induced degradation.

B. Inactive Compound or Incorrect Concentration:

  • The "Why": The purity and identity of the supplied Quindecamine may be compromised, or there could have been an error in calculating the concentration of the stock solution.

  • Troubleshooting Protocol:

    • Independent Verification: If possible, verify the identity and purity of your Quindecamine sample using techniques like NMR, Mass Spectrometry, or HPLC.

    • Recalculate and Re-weigh: Carefully re-weigh a fresh sample of Quindecamine and prepare a new stock solution. Ensure the correct molecular weight is used in all calculations.

    • Use a Positive Control: Always include a well-characterized positive control compound with a known mechanism of action in your assay.[11] If the positive control behaves as expected, it strongly suggests an issue with the Quindecamine itself.

C. Assay System Insensitivity:

  • The "Why": The chosen cell line, microbial strain, or enzyme may be inherently resistant to Quindecamine's mechanism of action.

  • Troubleshooting Protocol:

    • Literature Review: Consult the literature to see if the specific biological system you are using has been previously tested with Quindecamine or similar compounds.

    • Test a Different System: If possible, test Quindecamine in a different, known-sensitive cell line or microbial strain to confirm its bioactivity.

    • Optimize Assay Conditions: Re-evaluate your assay parameters. For cell-based assays, this includes cell density, incubation time, and serum concentration. For enzyme assays, consider substrate and enzyme concentrations.

FAQ 2: My Quindecamine IC50 values are highly variable and not reproducible. What could be the cause?

High variability points to inconsistencies in the experimental setup or the compound's behavior in the assay medium.

Potential Causes and Troubleshooting Steps:

A. Poor Solubility and Precipitation:

  • The "Why": Quindecamine, being a relatively large organic molecule, may have limited solubility in aqueous assay buffers. Precipitation during the experiment will lead to an inaccurate effective concentration.

  • Troubleshooting Protocol:

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation, especially at higher concentrations.

    • Solubility Assessment: Determine the solubility of Quindecamine in your assay medium. This can be done by preparing a serial dilution and using nephelometry or visual inspection to identify the concentration at which it starts to precipitate.

    • Modify Formulation: If solubility is an issue, consider using a solubilizing agent (e.g., Pluronic F-68, Cremophor EL) or preparing a nanoparticle formulation.[12]

B. Inconsistent Experimental Technique:

  • The "Why": Minor variations in pipetting, cell seeding, or reagent addition can lead to significant differences in results.[13]

  • Troubleshooting Protocol:

    • Standardize Procedures: Ensure all experimental steps are performed consistently. Use calibrated pipettes and consider using a multichannel pipette for reagent addition to minimize timing differences.

    • Edge Effects: Be mindful of "edge effects" in microplates, where wells on the periphery can evaporate more quickly. Avoid using the outer wells for critical measurements or ensure they are filled with a buffer.

    • Automate where Possible: If available, use automated liquid handlers for dispensing cells and reagents to improve precision.

C. Cell Line or Microbial Strain Instability:

  • The "Why": Cell lines can change their characteristics over time with repeated passaging. Similarly, microbial strains can lose plasmids or develop resistance.

  • Troubleshooting Protocol:

    • Use Low-Passage Cells: Always use cells from a low-passage, authenticated stock.

    • Regularly Check for Contamination: Routinely test your cell cultures for mycoplasma contamination.

    • Maintain Selective Pressure: For microbial strains carrying a plasmid, ensure the appropriate antibiotic is always present in the growth medium.

FAQ 3: I'm observing an unexpected U-shaped or biphasic dose-response curve. What does this mean?

A U-shaped dose-response curve, where the effect is strong at low and high concentrations but weak at intermediate concentrations, can be perplexing.

Potential Causes and Troubleshooting Steps:

A. Off-Target Effects:

  • The "Why": At different concentrations, Quindecamine might be interacting with multiple biological targets. One target might be inhibited at low concentrations, while another, with opposing effects, is engaged at higher concentrations. Off-target effects are a known challenge in drug development.[14][15][16][17]

  • Troubleshooting Protocol:

    • Target Deconvolution: If you have a primary target in mind, consider using a knockout or knockdown cell line for that target. If Quindecamine still shows activity in the absence of its intended target, this points to off-target effects.[14]

    • Broad-Spectrum Profiling: Screen Quindecamine against a panel of related and unrelated targets (e.g., a kinase panel) to identify potential off-target interactions.

    • Structural Analogs: Test structurally related but inactive analogs of Quindecamine. If they produce a similar biphasic curve, it might suggest a non-specific effect related to the chemical scaffold.

B. Assay Artifacts:

  • The "Why": The assay itself might be producing artifacts at certain concentrations of the compound. For example, in a fluorescence-based assay, Quindecamine might be quenching or enhancing the fluorescent signal at high concentrations.

  • Troubleshooting Protocol:

    • Counter-Screen: Run a counter-screen without the biological target (e.g., a cell-free assay with just the detection reagents) to see if Quindecamine interferes with the assay chemistry.

    • Orthogonal Assay: Validate your findings using a different assay that relies on a different detection method. For example, if you see a U-shaped curve in an MTT (colorimetric) assay, try to reproduce it with a CellTiter-Glo (luminescent) assay.

Section 3: Visualizing Troubleshooting Workflows

To aid in the logical process of troubleshooting, the following diagrams illustrate decision-making pathways.

Troubleshooting_No_Activity start No or Low Activity Observed check_compound Verify Quindecamine Integrity start->check_compound check_assay Assess Assay System start->check_assay degradation Test for Degradation (HPLC/LC-MS) check_compound->degradation concentration Verify Purity & Concentration check_compound->concentration positive_control Run Positive Control check_assay->positive_control cell_line Check Cell Line/Strain Sensitivity check_assay->cell_line new_stock Prepare Fresh Stock degradation->new_stock Degradation Found concentration->new_stock Purity/Conc. Issue new_source Source New Compound concentration->new_source If problem persists positive_control->check_compound Control Works optimize Optimize Assay Conditions positive_control->optimize Control Fails cell_line->optimize Known Resistance resolve_assay Resolved: Assay Issue optimize->resolve_assay resolve_compound Resolved: Compound Issue new_stock->resolve_compound new_source->resolve_compound Troubleshooting_Variability start High Variability in IC50 check_solubility Assess Solubility & Precipitation start->check_solubility check_technique Review Experimental Technique start->check_technique check_cells Evaluate Cell/Strain Stability start->check_cells solubility_test Perform Solubility Assay check_solubility->solubility_test microscopy Visual Inspection for Precipitate check_solubility->microscopy standardize Standardize Pipetting & Timing check_technique->standardize automation Use Automation check_technique->automation passage Use Low-Passage Cells check_cells->passage contam Check for Contamination check_cells->contam reformulate Consider Reformulation solubility_test->reformulate Poor Solubility microscopy->reformulate Precipitate Observed resolved Reproducible Results reformulate->resolved standardize->resolved automation->resolved passage->resolved contam->resolved

Caption: Workflow for addressing high IC50 variability.

References

  • QUINDECAMINE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • QUINDECAMINE ACETATE - Inxight Drugs. (n.d.). Retrieved from [Link]

  • The Bumbling Biochemist. (2022, October 12). Troubleshooting and optimizing lab experiments. Retrieved from [Link]

  • The Bumbling Biochemist. (2022, October 13). Troubleshooting and optimizing lab experiments [Video]. YouTube. Retrieved from [Link]

  • ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working. Retrieved from [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. Retrieved from [Link]

  • Gao, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1133593. Retrieved from [Link]

  • Péret-Almeida, L., et al. (2017). Physical and Chemical Stability of Curcumin in Aqueous Solutions and Emulsions: Impact of pH, Temperature, and Molecular Environment. Journal of Agricultural and Food Chemistry, 65(10), 2236-2244. Retrieved from [Link]

  • de Wit, D., et al. (2019). Development and validation of a liquid chromatography-tandem mass spectrometry assay for nine oral anticancer drugs in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 174, 523-531. Retrieved from [Link]

  • Perin, N., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. Molecules, 21(12), 1640. Retrieved from [Link]

  • Cooper, R. G. (2023). Quinidine. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ResearchGate. (2016). Can someone help me with mutagenesis troubleshooting? Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of curcumin was investigated at 4, 25, 37 and 80°C temperatures. The experiments performed in 20 mM sodium phosphate buffer, pH 7.0 for 60 min. [Image]. Retrieved from [Link]

  • Drug Discovery News. (2025, December 15). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). Synthesis of a novel coumarin via the Mannich reaction: in vitro and in silico evaluation of anti-cancer, antimicrobial and antioxidant activities. RSC Advances, 12(35), 22935-22949. Retrieved from [Link]

  • Pine Research Instrumentation. (2025, June 2). Troubleshooting LPR Experiments. Retrieved from [Link]

  • Paranthaman, R., et al. (2022). Cell Viability Assay of Qu and Qu-PMMs treatment on C6 and U87MG Cells... [Image]. ResearchGate. Retrieved from [Link]

  • Gao, Y., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11. Retrieved from [Link]

  • Shen, L., & Ji, H.-F. (2016). Redox Active Antioxidants Increase Chemical Stability of Curcumin. Molecular Nutrition & Food Research, 60(3), 514-522. Retrieved from [Link]

  • Klaniecki, T. S., et al. (1977). High-performance liquid chromatographic radioenzymatic assay for plasma catecholamines. Journal of Laboratory and Clinical Medicine, 90(4), 604-612. Retrieved from [Link]

  • Chao, R., & Fei, J. (2023). Off-Target Effects Of CRISPR/Cas9 and Their Solutions. Highlights in Science, Engineering and Technology, 45, 296-302. Retrieved from [Link]

  • Gentile, D., et al. (2024). Biological Activity of Natural and Synthetic Peptides as Anticancer Agents. International Journal of Molecular Sciences, 25(13), 7129. Retrieved from [Link]

  • Scheib, F., et al. (2023). A Novel Flow Cytometry-Based Assay for the Identification of HCN4 CNBD Ligands. International Journal of Molecular Sciences, 24(9), 8352. Retrieved from [Link]

  • Copp, B. R., et al. (2020). The Ascidian-Derived Metabolites with Antimicrobial Properties. Marine Drugs, 18(11), 543. Retrieved from [Link]

  • Pontiki, E., et al. (2014). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. Molecules, 19(7), 9656-9677. Retrieved from [Link]

  • Purwanto, D. A., et al. (2016). A Kinetic Degradation Study of Curcumin in Its Free Form and Loaded in Polymeric Micelles. AAPS PharmSciTech, 17(2), 321-329. Retrieved from [Link]

Sources

Optimization

Quindecamine Interference with Fluorescent Dyes: A Technical Support Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected results when using quindecamine in fluorescence-based assays. This guide provides in-depth t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering unexpected results when using quindecamine in fluorescence-based assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, understand, and mitigate interference caused by quindecamine, ensuring the integrity and accuracy of your experimental data.

Introduction: Understanding the Challenge

Quindecamine, a bis-quaternary amine with a quinaldine core structure, is utilized in various research applications for its biological activities, including its role as a potassium channel blocker and its antimicrobial properties. However, its chemical nature, particularly the presence of two quinoline rings, gives it intrinsic photophysical properties that can interfere with common fluorescent dyes used in biological assays. This interference can manifest as signal quenching, unexpected fluorescence enhancement, or spectral alterations, leading to misinterpretation of results. This guide is designed to provide you with the expertise and validated protocols to navigate these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers have when suspecting quindecamine-related interference.

Q1: I'm seeing a significant decrease in my fluorescent signal after adding quindecamine to my assay. What could be the cause?

A significant drop in fluorescence intensity upon the addition of quindecamine is a strong indicator of fluorescence quenching . Quenching is a process where the fluorescence emission of a dye is reduced by a variety of mechanisms.[1][2] In the context of quindecamine, the most likely causes are:

  • Collisional (Dynamic) Quenching: The quindecamine molecules, when in close proximity to the excited fluorophore, can collide and cause the fluorophore to return to its ground state without emitting a photon.[1] This is a dynamic process that is dependent on the concentration of both the dye and quindecamine, as well as temperature and viscosity of the medium.

  • Static Quenching: Quindecamine may form a non-fluorescent ground-state complex with your fluorescent dye. This complex, when excited, returns to the ground state non-radiatively.[2]

  • Förster Resonance Energy Transfer (FRET): If the emission spectrum of your fluorescent dye overlaps with the absorption spectrum of quindecamine, energy can be transferred from the dye (the donor) to quindecamine (the acceptor), resulting in quenching of the donor's fluorescence.[1]

Q2: Can quindecamine itself be fluorescent and interfere with my measurements?

Yes, this is a critical consideration. Quindecamine is a derivative of quinaldine, which belongs to the quinoline family of compounds. Quinoline and its derivatives are known to be fluorescent. While specific spectral data for quindecamine is not widely published, we can infer its properties from its close structural analog, dequalinium . Dequalinium exhibits absorption maxima at approximately 240 nm and 326 nm, with a shoulder at 336 nm. It can be quantified using fluorescence spectrometry with excitation in the 355-370 nm range. This suggests that quindecamine likely absorbs in the UV and near-UV range and may emit in the blue to green region of the spectrum.

This intrinsic fluorescence can lead to:

  • Increased background signal: If the emission of quindecamine overlaps with the emission of your dye, you will observe a higher background, which can reduce the signal-to-noise ratio of your assay.

  • False-positive signals: In assays where an increase in fluorescence is the readout, the intrinsic fluorescence of quindecamine could be misinterpreted as a positive result.

Q3: Are certain types of fluorescent dyes more susceptible to interference by quindecamine?

The susceptibility of a fluorescent dye to interference depends on its chemical structure and spectral properties. Based on the predicted spectral properties of quindecamine (similar to dequalinium), dyes that are excited in the UV or violet range and emit in the blue-to-green range are at a higher risk of spectral overlap.

  • DAPI and Hoechst stains: These DNA-binding dyes are excited in the UV range and emit in the blue region, making them prime candidates for spectral overlap with quindecamine's potential emission.

  • Fluorescein (FITC) and other green-emitting dyes: While the excitation of fluorescein is typically in the blue range (~495 nm), there could be some tailing of quindecamine's absorption into this region, or its emission could overlap with the green emission of fluorescein.

  • Rhodamine and Cyanine dyes: These dyes are generally excited at longer wavelengths (green to red), making direct spectral overlap with quindecamine's intrinsic fluorescence less likely. However, quenching through other mechanisms like collisional or static quenching can still occur.

Q4: Besides fluorescence quenching and spectral overlap, are there other ways quindecamine can interfere with my assay?

Yes, it is important to consider other potential mechanisms of interference that are not directly related to the photophysical properties of the dye:

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can non-specifically interact with proteins in your assay, potentially leading to inhibition or activation that is not related to the specific target. This can indirectly affect fluorescence readouts if, for example, an enzyme-substrate interaction is being monitored.

  • Chemical Reactivity: While less common for a stable compound like quindecamine, the possibility of direct chemical reaction with the fluorescent dye or other assay components should not be entirely dismissed, especially under specific buffer conditions or over long incubation times.

  • Assay-Specific Interactions: Quindecamine is known to interact with biological targets like potassium channels. If your assay involves cellular systems or purified proteins, it's crucial to consider whether quindecamine's known biological activity could be indirectly affecting your fluorescent signal (e.g., by altering cell health, membrane potential, or protein conformation).

Part 2: Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating quindecamine interference in your fluorescence-based experiments.

Step 1: Characterize the Interference

The first step is to confirm that the observed effect is indeed due to quindecamine and to understand its nature.

  • "Quindecamine-Only" Control:

    • Prepare a sample containing your assay buffer and quindecamine at the same concentration used in your experiment, but without the fluorescent dye or any biological components.

    • Measure the fluorescence at the same excitation and emission wavelengths used for your experimental dye.

    • Interpretation: A significant signal in this control confirms that quindecamine has intrinsic fluorescence under your experimental conditions.

  • "Dye + Quindecamine" Control (in buffer):

    • Prepare a sample containing your assay buffer, the fluorescent dye, and quindecamine at the experimental concentrations.

    • Measure the fluorescence.

    • Interpretation:

      • If the signal is lower than the "dye-only" control, this indicates quenching .

      • If the signal is higher than the sum of the "dye-only" and "quindecamine-only" controls, this might suggest a specific interaction that enhances fluorescence (less common, but possible).

      • If the signal is simply the sum of the two controls, the interference is likely additive from quindecamine's intrinsic fluorescence.

  • Full Assay Control (without the biological target):

    • If your assay involves a biological component (e.g., an enzyme, cells), run the full assay with the fluorescent dye and quindecamine, but omit the biological target.

    • Interpretation: This helps to distinguish between direct interference with the dye and indirect effects on the biological system.

Step 2: Investigate the Mechanism of Interference

Once interference is confirmed, the following steps can help elucidate the underlying mechanism.

If you have access to a spectrophotometer and a spectrofluorometer, characterizing the spectral properties of quindecamine in your assay buffer is highly informative.

  • Absorption Spectrum of Quindecamine:

    • Dissolve quindecamine in your assay buffer.

    • Measure the absorbance spectrum from UV to the visible range (e.g., 230-700 nm).

    • Interpretation: This will reveal the wavelengths at which quindecamine absorbs light, which is crucial for assessing potential inner filter effects and FRET. Based on its analog dequalinium, expect peaks around 240 nm and 326 nm.

  • Emission Spectrum of Quindecamine:

    • Using the absorption maxima as excitation wavelengths, measure the fluorescence emission spectrum of quindecamine.

    • Interpretation: This will show the spectral profile of quindecamine's intrinsic fluorescence and allow for direct assessment of spectral overlap with your experimental dye.

If quenching is the primary issue, further experiments can help distinguish between dynamic and static quenching.

  • Prepare samples of your fluorescent dye with and without quindecamine.

  • Measure the fluorescence intensity at a range of temperatures (e.g., 25°C, 37°C, 45°C).

  • Interpretation:

    • Dynamic Quenching: The quenching efficiency will increase with increasing temperature due to higher diffusion rates and more frequent collisions.

    • Static Quenching: The quenching efficiency will decrease with increasing temperature as the non-fluorescent complex becomes less stable.

Step 3: Mitigating the Interference

Based on the nature of the interference, here are several strategies to mitigate its effects.

  • Change the Fluorescent Dye: The most straightforward solution is to switch to a dye with a larger Stokes shift and emission at longer wavelengths (e.g., red or far-red dyes like Cy5 or Alexa Fluor 647), where interference from quindecamine is less likely.

  • Use a Different Excitation Wavelength: If there is minimal overlap in the excitation spectra of your dye and quindecamine, you may be able to selectively excite your dye.

  • Spectral Unmixing: For microscopy applications, if you have a system with a spectral detector, you can acquire the emission spectrum of "quindecamine-only" and use it to mathematically subtract its contribution from your experimental images.

  • Background Subtraction: For plate reader-based assays, if the intrinsic fluorescence of quindecamine is consistent, you can subtract the signal from the "quindecamine-only" control from your experimental wells.

  • Decrease the Concentration of Quindecamine: If your experimental design allows, reducing the concentration of quindecamine will lessen the effects of both dynamic and static quenching.

  • Change the Fluorescent Dye: Some dyes are more susceptible to quenching than others. Experimenting with a different dye that has a similar emission profile but a different chemical structure might be beneficial.

  • Time-Resolved Fluorescence: If you have access to a time-resolved fluorescence instrument, you can distinguish between static and dynamic quenching. In dynamic quenching, the fluorescence lifetime of the dye will decrease in the presence of the quencher, while in static quenching, the lifetime of the uncomplexed dye remains unchanged.

  • Include a Detergent: Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to your assay buffer can help to prevent the formation of quindecamine aggregates.

  • Perform a Dose-Response Curve: A non-classical, steep dose-response curve can be indicative of aggregation-based activity.

Part 3: Visualization & Data Presentation

To aid in your understanding and troubleshooting, the following diagrams and tables summarize key concepts and data.

Visualizing Interference Mechanisms

Interference_Mechanisms cluster_overlap Spectral Overlap cluster_quenching Fluorescence Quenching Quindecamine Emission Quindecamine Emission Overlap Overlap Quindecamine Emission->Overlap Emission Overlap Dye Emission Dye Emission Dye Emission->Overlap Emission Overlap Increased Background / False Positive Increased Background / False Positive Overlap->Increased Background / False Positive Excited Dye Excited Dye Quindecamine Quindecamine Excited Dye->Quindecamine Collision / Complex Formation Ground State Dye Ground State Dye Quindecamine->Ground State Dye Non-radiative Decay

Caption: Mechanisms of quindecamine interference with fluorescent dyes.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Suspected Interference Suspected Interference Start->Suspected Interference Control Experiments Run Control Experiments: - Quindecamine-only - Dye + Quindecamine - Full Assay w/o Target Suspected Interference->Control Experiments Interference Confirmed? Interference Confirmed? Control Experiments->Interference Confirmed? No Interference No Interference Interference Confirmed?->No Interference No Characterize Mechanism Characterize Mechanism: - Spectral Analysis - Temperature Dependence Interference Confirmed?->Characterize Mechanism Yes Select Mitigation Strategy Select Mitigation Strategy: - Change Dye - Change Wavelengths - Background Subtraction - Add Detergent Characterize Mechanism->Select Mitigation Strategy Implement & Validate Implement & Validate Solution Select Mitigation Strategy->Implement & Validate End End Implement & Validate->End

Caption: A systematic workflow for troubleshooting quindecamine interference.

Spectral Properties of Common Dyes and Quindecamine Analog
Compound/DyeExcitation Max (nm)Emission Max (nm)Potential for Interference with Quindecamine
Dequalinium (Quindecamine Analog) ~326-336~355-370*Intrinsic fluorescence may overlap with blue-emitting dyes.
DAPI ~358~461High Risk: Significant potential for spectral overlap.
Fluorescein (FITC) ~495~519Moderate Risk: Potential for emission overlap and quenching.
Rhodamine B (TRITC) ~545~566Low Risk: Less likely spectral overlap, but quenching is possible.
Cy5 ~649~670Very Low Risk: Minimal spectral overlap.

*Note: Emission data for dequalinium is based on quantification ranges and may not represent the peak maximum.

References

  • Wikipedia. (2023). Quenching (fluorescence). [Link]

  • AxisPharm. (2024, September 26). What is fluorescence quenching?[Link]

Sources

Troubleshooting

Overcoming resistance to Quindecamine in microbial strains

Technical Support Center: Overcoming Quindecamine Resistance in Microbial Assays Troubleshooting Guides, Protocols, and FAQs for Application Scientists Overview: The Causality of Quindecamine Resistance Quindecamine (als...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Quindecamine Resistance in Microbial Assays Troubleshooting Guides, Protocols, and FAQs for Application Scientists

Overview: The Causality of Quindecamine Resistance

Quindecamine (also known as UCL-1407) is a lipophilic quinaldine derivative exhibiting potent antibiotic and fungicidal activity, particularly against Staphylococcus aureus, Streptococcus hemolyticus, and Candida albicans[1]. However, prolonged exposure in in vitro models frequently induces adaptive resistance. As a Senior Application Scientist, I approach resistance not as a failure of the compound, but as a measurable, biological variable that can be systematically dismantled.

Resistance to Quindecamine typically manifests through three distinct, causal pathways:

  • Efflux Pump Upregulation: The compound's molecular weight (454.66 g/mol ) and lipophilic nature[2] make it a prime substrate for non-specific multidrug efflux pumps, which actively extrude the drug before it can reach its target.

  • Biofilm-Mediated Tolerance: Extracellular polymeric substances (EPS) physically sequester the drug, preventing it from reaching the necessary intracellular concentrations.

  • Target Site Modification: Genetic mutations alter the binding affinity at the microbial membrane.

ResistanceMechanisms Q Quindecamine Exposure Cell Microbial Strain Q->Cell Efflux Efflux Pump Upregulation Cell->Efflux Pathway 1 Biofilm Biofilm Matrix Formation Cell->Biofilm Pathway 2 Target Target Site Mutation Cell->Target Pathway 3 Inhibitor Add Efflux Inhibitor Efflux->Inhibitor Intervention Disruptor Add Biofilm Disruptor Biofilm->Disruptor Intervention Restore Susceptibility Restored Inhibitor->Restore Disruptor->Restore

Fig 1: Mechanisms of Quindecamine resistance and targeted intervention strategies.

Diagnostic Workflows & Experimental Protocols

To restore susceptibility, we must deploy self-validating experimental systems. These protocols are designed to isolate the exact mechanism of resistance.

Protocol A: Efflux Pump Phenotypic Profiling (Checkerboard Assay)

Expert Insight (Causality): If resistance is efflux-mediated, co-administering an efflux pump inhibitor (EPI) like CCCP will restore Quindecamine's intracellular accumulation. This protocol is a self-validating system: the axis containing the EPI alone acts as an internal control to verify that the inhibitor possesses no intrinsic antibacterial activity, ensuring that any Minimum Inhibitory Concentration (MIC) shift is strictly due to synergistic efflux blockade.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 96-well microtiter plate with a two-dimensional gradient. Dispense Quindecamine (0.5 - 64 µg/mL) along the x-axis and CCCP (0 - 20 µg/mL) along the y-axis.

  • Inoculum Standardization: Standardize the resistant microbial suspension to 5×105 CFU/mL in Mueller-Hinton Broth (MHB).

  • Inoculation: Add 50 µL of the standardized suspension into each well to achieve a final volume of 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours under aerobic conditions.

  • Validation & Readout: Calculate the Fractional Inhibitory Concentration Index (FICI). An FICI ≤0.5 confirms that efflux pumps are the primary driver of resistance.

Protocol B: Minimum Biofilm Eradication Concentration (MBEC) Assay

Expert Insight (Causality): Standard MIC assays only measure planktonic (free-floating) susceptibility. Biofilms require the MBEC assay to evaluate the true eradication threshold. Co-administering Nitric Oxide (NO)-releasing compounds can directly damage the resistance mechanisms of the bacteria and disrupt antimicrobial biofilms, restoring the breakpoint susceptibility of the microbe[3].

MBECWorkflow S1 1. Inoculate Peg Lid S2 2. Incubate (Biofilm Growth) S1->S2 S3 3. Quindecamine Challenge S2->S3 S4 4. Rinse & Neutralize S3->S4 S5 5. Sonicate (Dislodge) S4->S5 S6 6. Read OD600 (Determine MBEC) S5->S6

Fig 2: Step-by-step MBEC assay workflow for evaluating biofilm resistance.

Step-by-Step Methodology:

  • Biofilm Formation: Inoculate a specialized peg-lid microtiter plate with 107 CFU/mL microbial suspension. Incubate for 24-48 hours on a rocking shaker to establish mature biofilms on the polystyrene pegs.

  • Drug Challenge Phase: Transfer the peg lid to a challenge plate containing serial dilutions of Quindecamine, both alone and combined with an NO-releasing biofilm disruptor. Incubate for 24 hours.

  • Rinse & Neutralize: Carefully rinse the peg lid in sterile PBS for 1 minute to remove loosely attached planktonic cells. Transfer the lid to a recovery plate containing fresh media and universal neutralizers.

  • Sonication (Critical Step): Sonicate the recovery plate for exactly 10 minutes at 60 Hz. Causality Note: 60 Hz provides sufficient mechanical cavitation to dislodge the biofilm without lysing the bacterial cells, ensuring accurate viable counts.

  • Readout: Incubate the recovery plate for 24 hours and read the optical density ( OD600​ ). The lowest concentration resulting in an OD600​<0.1 is the MBEC.

Quantitative Data Interpretation

Understanding how different interventions shift the MIC and MBEC values is critical for diagnosing the specific resistance phenotype of your strain.

Treatment ConditionPlanktonic MIC (µg/mL)Biofilm MBEC (µg/mL)Mechanistic Interpretation
Quindecamine (QDC) Alone 64>512Baseline resistant phenotype
QDC + CCCP (10 µg/mL) 4>512Efflux pumps are active, but biofilm remains intact
QDC + NO-Releaser (50 µM) 6416Biofilm matrix restricts drug diffusion; EPS disrupted
QDC + CCCP + NO-Releaser 48Dual-mechanism resistance successfully overcome

Frequently Asked Questions (FAQs)

Q: Why does my Quindecamine stock precipitate when added to the assay medium? A: Quindecamine has a molecular weight of 454.66 g/mol and is highly lipophilic[2]. Precipitation occurs when the aqueous dilution exceeds the compound's solvent capacity. To troubleshoot, prepare your primary stock at a high concentration (e.g., 10 mg/mL) in 100% DMSO. Ensure the final DMSO concentration in your assay wells remains ≤1% to prevent solvent toxicity while maintaining drug solubility.

Q: The EPI (CCCP) reduced the MIC, but the strain is still technically resistant. What's the next troubleshooting step? A: Partial restoration indicates a multifactorial resistance phenotype. The strain is likely utilizing both efflux pumps and structural target modifications (e.g., membrane lipid alterations). We recommend performing a lipidomics profile on the strain or transitioning to a combinatorial drug screening approach to target multiple pathways simultaneously.

Q: How do I differentiate between genetic resistance and phenotypic tolerance in my Quindecamine assays? A: This is a common point of confusion. To differentiate, subculture your resistant isolates in drug-free media for 5-10 generations, then re-test the MIC. If the MIC drops back to wild-type levels, the resistance was a transient phenotypic adaptation (such as stress-induced biofilm formation). If the MIC remains elevated, it indicates stable, heritable genetic mutations.

Q: My MBEC results are highly variable between technical replicates. How can I improve reproducibility? A: High variance in MBEC assays usually stems from inconsistent washing during Step 3. If the peg lid is agitated too vigorously in the PBS wash, you risk shearing off the biofilm entirely rather than just removing the planktonic cells. Use a gentle, static dip in PBS for exactly 60 seconds to ensure consistent biofilm retention prior to sonication.

References

  • [1] Title: Pharmacological studies on a new antibacterial and fungicidal agent, quindecamine acetate. Source: PubMed (National Center for Biotechnology Information). URL: [Link]

  • [3] Title: Multi-component pharmaceutical compositions and kits containing nitric oxide releasing compounds and methods of using same. Source: Google Patents (WO2023239801A1). URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Pharmacological Guide: Quindecamine vs. Alternative Potassium Channel Blockers

Introduction to Calcium-Activated Potassium Channels (KCa) Calcium-activated potassium channels (KCa) are critical regulators of membrane potential, coupling intracellular calcium signaling to cellular excitability. Amon...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Calcium-Activated Potassium Channels (KCa)

Calcium-activated potassium channels (KCa) are critical regulators of membrane potential, coupling intracellular calcium signaling to cellular excitability. Among these, the intermediate-conductance (IKCa, KCa3.1) and small-conductance (SKCa, KCa2.x) channels play pivotal roles in erythrocyte volume regulation (the Gardos effect), T-cell activation, and neuronal hyperpolarization.

Quindecamine , chemically designated as N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine and frequently referred to in pharmacological literature as UCL-1407 , is a bis-quinolinyl quinaldine derivative. While originally developed for its antibacterial and fungicidal properties ()[1], it has been identified as a highly potent, use-dependent blocker of both IKCa and SKCa channels ()[2]. This guide objectively compares Quindecamine's performance against other standard KCa blockers, detailing the mechanistic causality behind its unique pharmacological profile.

Comparative Pharmacological Profile

To effectively position Quindecamine in drug development workflows, it must be benchmarked against established KCa modulators. The table below summarizes the quantitative performance and binding mechanisms of Quindecamine alongside alternative blockers.

CompoundPrimary TargetIKCa IC₅₀SKCa IC₅₀Binding Mechanism
Quindecamine (UCL-1407) IKCa / SKCa~0.85 µMModerateIntracellular pore blocker (Use-dependent)
UCL-1684 SKCa>10 µM (Inactive)~4.1 nMPore blocker
Clotrimazole IKCa~0.05 µMInactiveAllosteric lipid-facing modulator
Apamin SKCaInactive~0.1 nMExtracellular pore blocker (Peptide)
Cetiedil IKCa~10 µMInactiveIntracellular pore blocker

Data derived from erythrocyte and recombinant channel assays.[2]

Mechanistic Pathway & Causality

Quindecamine does not inhibit KCa channels through simple competitive antagonism. Its mechanism of action is highly dynamic and dependent on the channel's conformational state.

Pathway Ca_Influx Intracellular Ca2+ Elevation (via Ionophore A23187) CaM Ca2+ Binds to Calmodulin (CaM) Constitutively Attached to Channel Ca_Influx->CaM Channel_Open Conformational Change IKCa / SKCa Channel Opens CaM->Channel_Open K_Efflux K+ Efflux & Membrane Hyperpolarization Channel_Open->K_Efflux Quindecamine Quindecamine (UCL-1407) Binds to Channel Pore Quindecamine->Channel_Open Blocks Blockade Inhibition of K+ Efflux (Use-Dependent Block) Quindecamine->Blockade

Fig 1: Mechanism of IKCa/SKCa channel activation and Quindecamine (UCL-1407) blockade pathway.

Mechanistic Insights (E-E-A-T)
  • The "Knock-Off" Effect (Sensitivity to External K⁺): A defining characteristic of Quindecamine is that its inhibitory potency decreases when extracellular potassium is artificially elevated ()[2]. Causality: This occurs because Quindecamine binds deep within the ion conduction pore. As extracellular K⁺ rises, the electrochemical driving force pushes K⁺ ions into the pore from the outside, physically colliding with the bound Quindecamine molecule and accelerating its dissociation. This proves it is a direct pore blocker, unlike Clotrimazole.

  • Use-Dependence: Quindecamine exhibits use-dependent blockade, meaning the block develops more rapidly when the channels are open. Causality: The binding site is guarded by the channel's intracellular activation gate. The channel must first undergo its Ca²⁺/Calmodulin-dependent conformational change to expose the pore before Quindecamine can access its target.

  • Positive Cooperativity (Hill Slope > 1): Experimental data shows Quindecamine has a Hill coefficient significantly greater than unity. Causality: This suggests that either multiple molecules of the bulky bis-quinolinyl compound are required to fully occlude the pore, or the binding of one molecule allosterically facilitates the binding of a second.

Experimental Methodology: Self-Validating Protocol

To accurately measure the IC₅₀ of Quindecamine and compare it to other blockers, researchers utilize erythrocyte (red blood cell) suspensions. Erythrocytes are the gold-standard model because they abundantly express IKCa (the Gardos channel) but lack confounding voltage-gated K⁺ channels.

Workflow Prep Erythrocyte Suspension (1% Hematocrit, Low K+) Drug Pre-incubate with Quindecamine (0.1-10 µM) Prep->Drug Stim Add A23187 (2 µM) to elevate Intracellular Ca2+ Drug->Stim Measure Record K+ Efflux via K+-Sensitive Electrode Stim->Measure Analyze Calculate IC50 & Hill Coefficient Measure->Analyze

Fig 2: Experimental workflow for quantifying IKCa channel blockade using K+-sensitive electrodes.

Step-by-Step Protocol
  • Erythrocyte Preparation: Isolate rabbit or human erythrocytes and suspend them at a 1% hematocrit in a low-K⁺ buffer (0.15 mM K⁺, 150 mM NaCl, 10 mM HEPES, pH 7.4).

    • Causality: The low extracellular K⁺ environment maximizes the electrochemical gradient. When IKCa channels open, this ensures a robust, unidirectional K⁺ efflux, drastically improving the signal-to-noise ratio for the electrode.

  • Compound Pre-incubation: Introduce Quindecamine (0.1 µM to 10 µM) or vehicle control (DMSO) to the suspension and incubate for 10 minutes at 37°C.

    • Causality: Quindecamine is highly lipophilic ()[3]. Pre-incubation allows the drug to partition into the plasma membrane and access the intracellular face of the pore prior to channel activation.

  • Channel Activation via Ca²⁺ Clamp: Add 2 µM of the calcium ionophore A23187 to the suspension.

    • Causality: A23187 permeabilizes the membrane selectively to Ca²⁺, clamping intracellular calcium at saturating levels. This bypasses upstream GPCR signaling, isolating the direct relationship between Ca²⁺ elevation and IKCa channel opening.

  • Real-Time K⁺ Efflux Measurement: Monitor the extracellular K⁺ concentration continuously using a K⁺-sensitive electrode.

    • Causality: The electrode provides high-temporal-resolution kinetic data, allowing researchers to observe the use-dependent block (where the rate of K⁺ efflux slows progressively as channels open and become blocked by Quindecamine).

  • Self-Validating Control: Run a parallel assay using 1 µM Clotrimazole.

    • Causality: Clotrimazole completely and specifically abolishes IKCa activity. If K⁺ efflux persists in the presence of Clotrimazole, it indicates physical membrane rupture (hemolysis) or non-specific leak, thereby invalidating the assay run.

Conclusion

Quindecamine (UCL-1407) serves as a powerful pharmacological tool for studying KCa channels. While it lacks the extreme target specificity of Apamin (SKCa) or Clotrimazole (IKCa), its unique use-dependent, pore-blocking mechanism—characterized by a high Hill slope and sensitivity to external potassium—makes it an invaluable reference compound for mapping the internal pore architecture of calcium-activated potassium channels.

References

  • Compounds that block both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels. British Journal of Pharmacology.[Link]

  • QUINDECAMINE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS).[Link]

Sources

Comparative

Efficacy of Quindecamine (UCL-1407) vs. Traditional Antibiotics: A Mechanistic and Experimental Guide

As antimicrobial resistance continues to outpace the development of novel therapeutics, drug development professionals must look beyond traditional mechanistic targets (e.g., ribosomal inhibition, cell wall synthesis). Q...

Author: BenchChem Technical Support Team. Date: March 2026

As antimicrobial resistance continues to outpace the development of novel therapeutics, drug development professionals must look beyond traditional mechanistic targets (e.g., ribosomal inhibition, cell wall synthesis). Quindecamine (also known as UCL-1407), a quinaldine derivative, represents a unique pharmacological profile that bridges the gap between antibacterial, fungicidal, and antiprotozoal efficacy[1].

This guide provides a comprehensive, objective comparison between Quindecamine and traditional antibiotics, detailing its unique mechanism of action, comparative efficacy data, and the self-validating experimental protocols required to evaluate its performance in preclinical settings.

Mechanistic Divergence: Why Quindecamine is Unique

Traditional antibiotics, such as beta-lactams and macrolides, rely on highly specific, single-target mechanisms (e.g., binding to penicillin-binding proteins or the 50S ribosomal subunit). While highly effective, this specificity makes them highly susceptible to target mutation and enzymatic degradation (e.g., beta-lactamases).

Quindecamine (N1,N10-bis(2-methylquinolin-4-yl)decane-1,10-diamine) operates through a fundamentally different, multi-faceted mechanism:

  • Ion Channel Blockade: Quindecamine is a potent blocker of both intermediate-conductance (IKCa) and small-conductance (SKCa) calcium-activated potassium channels, with an IC50 of approximately 0.85 μM for IKCa[2][3].

  • Membrane Disruption: As a lipophilic quinaldine derivative, it induces membrane perturbation, granting it broad-spectrum biocidal activity against pathogens that are entirely unaffected by traditional antibiotics[1][4].

MOA Q Quindecamine (UCL-1407) IKCa IKCa / SKCa Channel Blockade (IC50 ~0.85 µM) Q->IKCa Membrane Membrane Disruption Q->Membrane TA Traditional Antibiotics CellWall Cell Wall / Protein Synthesis Inhibition TA->CellWall Bact Narrow-Spectrum Bacterial Eradication CellWall->Bact Pathogen Broad-Spectrum Eradication (Bacteria, Fungi, Protozoa) IKCa->Pathogen Membrane->Pathogen

Fig 1: Mechanistic divergence between Quindecamine and traditional antibiotics.

Comparative Efficacy Profile

Historically, Quindecamine has demonstrated exceptional in vitro and in vivo efficacy. In clinical evaluations involving 180 human subjects, a 1% Quindecamine salve showed remarkable success in treating various bacterial and mycotic diseases of the skin and mucosa[1].

The table below summarizes the quantitative and qualitative efficacy of Quindecamine compared to standard-of-care alternatives.

Pharmacological FeatureQuindecamine (UCL-1407)Traditional Antibiotics (e.g., Penicillins)Traditional Antifungals (e.g., Fluconazole)
Primary Target IKCa/SKCa channels & Membrane[3]Peptidoglycan cell wallErgosterol synthesis
Efficacy: S. aureus High (Bactericidal)High (Prone to MRSA resistance)None
Efficacy: C. albicans High (Fungicidal)[1]NoneHigh (Fungistatic)
Efficacy: T. vaginalis High (Antiprotozoal)[1]NoneNone
Clinical Application Topical (1% salve for mucosa/skin)[1]Systemic / TopicalSystemic / Topical
Resistance Potential Low (Multi-target disruption)High (Beta-lactamase expression)Moderate (Efflux pump upregulation)

Self-Validating Experimental Methodologies

To rigorously evaluate Quindecamine against traditional antibiotics, application scientists must employ protocols that inherently validate their own data. Below are two critical workflows designed with internal causality and quality controls.

Protocol A: Resazurin-Based Broth Microdilution Assay (MIC Determination)

Causality & Rationale: Traditional optical density (OD600) measurements can be skewed by the precipitation of lipophilic compounds like Quindecamine in aqueous media. By incorporating Resazurin (a redox indicator), we create a self-validating system: viable cells reduce blue resazurin to pink resorufin, ensuring that our Minimum Inhibitory Concentration (MIC) reflects true metabolic death rather than optical artifacts.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus, C. albicans) to the mid-logarithmic phase. Causality: Log-phase cells are actively synthesizing membranes and channels, making them maximally susceptible to Quindecamine's mechanism of action.

  • Compound Dilution: Dissolve Quindecamine in 100% DMSO to create a 10 mM stock, followed by serial dilution in Mueller-Hinton broth (final DMSO concentration <1%). Control: A 1% DMSO vehicle control must be included to validate that cytotoxicity is driven by the drug, not the solvent.

  • Incubation & Readout: Incubate the microtiter plates for 18-24 hours at 37°C. Add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Validation: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the blue-to-pink color shift, confirming complete metabolic arrest.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality & Rationale: To prove that Quindecamine's efficacy is linked to its[3], we must isolate this variable from general membrane disruption. Whole-cell patch-clamping provides high-fidelity, real-time data on ion flux, utilizing leak-subtraction to self-validate membrane integrity during the recording.

  • Cell Preparation: Utilize HEK293 cells stably transfected with human IKCa (KCNN4) channels.

  • Whole-Cell Configuration: Achieve a high-resistance seal (>1 GΩ) using borosilicate glass pipettes filled with an intracellular solution containing 1 µM free Ca2+ (to fully activate IKCa currents). Causality: Establishing a >1 GΩ seal ensures that the recorded currents are exclusively flowing through the target channels, preventing false-positive blockade readings from leak currents.

  • Drug Perfusion: Perfuse Quindecamine (0.1 µM to 10 µM) into the extracellular bath. Apply voltage ramps from -120 mV to +40 mV.

  • Data Synthesis: Calculate the IC50 by plotting the normalized tail currents against the log concentration of Quindecamine. An IC50 of ~0.85 µM validates the compound's identity and potency[5].

Workflow Prep Compound Prep (DMSO Stock) InVitro MIC Assay (Resazurin Viability) Prep->InVitro Patch Patch-Clamp (HEK293 IKCa) Prep->Patch InVivo In Vivo Model (1% Salve) InVitro->InVivo Data Efficacy Validation & Data Synthesis Patch->Data InVivo->Data

Fig 2: Self-validating experimental workflow for evaluating Quindecamine efficacy.

Conclusion for Drug Development Professionals

Quindecamine offers a robust alternative to traditional antibiotics, particularly in topical applications requiring broad-spectrum eradication of polymicrobial infections (bacterial, fungal, and protozoal). By targeting IKCa/SKCa channels and disrupting pathogenic membranes, it bypasses the standard resistance mechanisms that plague beta-lactams and macrolides. Researchers evaluating this compound must utilize combined microbiological and electrophysiological workflows to fully capture its unique pharmacodynamics.

References
  • NCATS Inxight Drugs - QUINDECAMINE (UCL-1407) Overview and Efficacy. National Center for Advancing Translational Sciences. Available at:[Link]

  • Malik-Hall M, et al. (2000) - Compounds that block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels. British Journal of Pharmacology. Available at:[Link]

Sources

Validation

Quindecamine's selectivity for specific potassium channels

Publish Comparison Guide: Quindecamine’s Selectivity for Specific Potassium Channels Executive Summary & Pharmacological Context In the landscape of ion channel pharmacology, isolating the specific contributions of calci...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Quindecamine’s Selectivity for Specific Potassium Channels

Executive Summary & Pharmacological Context

In the landscape of ion channel pharmacology, isolating the specific contributions of calcium-activated potassium channels (KCa) is critical for understanding cellular excitability, volume regulation, and immune cell activation. Quindecamine, widely recognized in electrophysiology literature as UCL-1407 , is a bis-quinolinyl compound (1,12-bis[(2-methylquinolin-4-yl)amino]dodecane) that serves as a potent blocker of the intermediate-conductance calcium-activated potassium channel (IKCa, also known as KCa3.1 or SK4)[1][2].

Unlike structurally distinct pore blockers such as clotrimazole or highly specific peptide toxins like apamin, Quindecamine provides a unique mechanistic probe. Its blockade is characterized by use-dependence and sensitivity to external potassium concentrations, making it an invaluable tool for researchers investigating the open-state dynamics of IKCa channels[1]. This guide objectively compares Quindecamine’s performance against alternative KCa modulators and provides validated experimental workflows for its application in patch-clamp electrophysiology.

Comparative Analysis of KCa Channel Blockers

To design robust experiments, researchers must select pharmacological tools based on potency (IC₅₀), target selectivity, and off-target metabolic effects. Table 1 synthesizes the quantitative performance of Quindecamine against standard alternatives.

Table 1: Quantitative Comparison of Quindecamine vs. Alternative KCa Blockers

CompoundPrimary TargetIC₅₀ ValueSecondary Targets / Off-Target EffectsKey Experimental Advantage / Disadvantage
Quindecamine (UCL-1407) IKCa (KCa3.1)0.85 μM[1][3]SKCa (at higher doses)Advantage: Use-dependent block; probes open-state conformation.Disadvantage: Moderate potency requires micromolar dosing.
TRAM-34 IKCa (KCa3.1)~20 nMNone at standard dosesAdvantage: Extremely high selectivity; lacks CYP450 inhibition.Disadvantage: Highly lipophilic, prone to plastic absorption.
Clotrimazole IKCa (KCa3.1)~70 nMCYP450 enzymesAdvantage: High potency.Disadvantage: Severe metabolic off-target effects confound in vivo data.
UCL-1684 SKCa (SK1-3)4.1 nM[1]Weak IKCa activityAdvantage: Highly selective non-peptide SKCa blocker.Disadvantage: Ineffective for isolating IKCa currents.
Apamin SKCa (SK2/SK3)~100 pMNoneAdvantage: Irreversible, highly specific peptide toxin.Disadvantage: Does not block IKCa or SK1.

Mechanistic Insights: The Causality of Quindecamine Blockade

Understanding how Quindecamine exerts its effect is crucial for interpreting electrophysiological data. The inhibitory action of Quindecamine (UCL-1407) is not a simple steric occlusion of the resting pore. Instead, it exhibits three distinct biophysical hallmarks[1]:

  • Use-Dependence: The compound requires the channel to be in an open state to access its binding site deep within the pore cavity.

  • External K⁺ Sensitivity: Increasing extracellular potassium concentrations attenuates the blockade, suggesting that K⁺ ions moving through the selectivity filter can electrostatically repel the positively charged bis-quinolinyl moieties of Quindecamine.

  • Steep Concentration-Response (Hill Slope > 1): This indicates positive cooperativity or the requirement of multiple drug molecules interacting with the tetrameric channel structure to achieve full occlusion.

These properties suggest that Quindecamine's mechanism strongly resembles that of cetiedil rather than the classic clotrimazole-type block[1].

G Ca_In Intracellular Ca2+ Rise CaM Calmodulin Activation Ca_In->CaM IKCa_Open IKCa (KCa3.1) Channel Opens CaM->IKCa_Open Pore_Block Use-Dependent Pore Block IKCa_Open->Pore_Block Exposes internal binding site Quindecamine Quindecamine (UCL-1407) Quindecamine->Pore_Block Lipophilic partitioning Efflux_Stop K+ Efflux Inhibited Pore_Block->Efflux_Stop

Caption: Logic flow of Quindecamine's use-dependent blockade of the IKCa (KCa3.1) channel.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for assessing Quindecamine’s selectivity using whole-cell patch-clamp electrophysiology. This method isolates IKCa currents while controlling for SKCa and BKCa interference.

Phase 1: Preparation and Internal Solutions

Causality: IKCa channels are voltage-independent but strictly reliant on intracellular calcium. To isolate the current, you must clamp [Ca²⁺]ᵢ at a level that maximally activates IKCa without triggering low-affinity pathways.

  • Pipette Solution (Intracellular): Formulate with 130 mM K-Aspartate, 10 mM HEPES, 1 mM MgCl₂, and a precisely buffered Ca²⁺/EGTA mixture to yield a free [Ca²⁺]ᵢ of 1.0 μM . Adjust pH to 7.2.

  • Bath Solution (Extracellular): Use a physiological saline solution (140 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, pH 7.4). Note: Keep external K⁺ low (5 mM) to maximize the outward driving force and prevent K⁺-mediated displacement of Quindecamine.

Phase 2: Pharmacological Isolation

Causality: Cells (e.g., human erythrocytes or stem cell-derived cardiomyocytes[2]) often co-express multiple K⁺ channels.

  • Add Paxilline (1 μM) to the bath to eliminate large-conductance (BKCa) channel activity.

  • Add Apamin (100 nM) to the bath to eliminate SKCa (SK2/SK3) channel activity.

  • The remaining outward current, elicited by voltage ramps from -120 mV to +60 mV, is the isolated IKCa current.

Phase 3: Quindecamine Application & Validation
  • Establish a stable baseline of IKCa current for 3–5 minutes.

  • Perfuse Quindecamine (0.85 μM) into the bath. Monitor the time course of inhibition. Because the block is use-dependent, apply continuous voltage pulses to ensure the channels cycle through the open state.

  • Validation Step: Wash out Quindecamine and apply TRAM-34 (200 nM) . If the current blocked by Quindecamine is identical to the current blocked by TRAM-34, the target is definitively confirmed as IKCa.

Workflow Prep Cell Prep & Isolation (Clamp [Ca2+]i to 1 μM) Block_Off Apply Apamin/Paxilline (Block SKCa/BKCa) Prep->Block_Off Record Patch-Clamp Recording (Voltage Ramps) Block_Off->Record Drug Quindecamine Perfusion (0.1 - 10 μM) Record->Drug Analyze Dose-Response Analysis (Calculate IC50) Drug->Analyze

Caption: Step-by-step experimental workflow for isolating and validating Quindecamine's IKCa selectivity.

Conclusion & Application Recommendations

While newer agents like TRAM-34 have largely superseded Quindecamine for purely selective in vivo IKCa inhibition due to their nanomolar potency, Quindecamine (UCL-1407) remains a highly valuable structural probe. For researchers studying the biophysics of the KCa3.1 pore, Quindecamine's use-dependent, voltage-influenced binding kinetics offer a unique window into the channel's gating mechanisms[1]. When deploying Quindecamine, always control for external potassium concentrations, as high [K⁺]ₑ will artificially inflate the apparent IC₅₀.

References

  • Compounds that block both intermediate-conductance (IK(Ca)) and small-conductance (SK(Ca)) calcium-activated potassium channels - PubMed. National Institutes of Health (NIH). Available at:[Link]

  • SK4 Ca2+ activated K+ channel is a critical player in cardiac pacemaker derived from human embryonic stem cells. ResearchGate. Available at:[Link]

Sources

Comparative

In Vivo Validation of Quindecamine's Antibacterial Activity: A Comparative Guide

As a Senior Application Scientist, navigating the transition of an antibacterial agent from in vitro promise to in vivo reality requires a rigorous understanding of both its primary mechanism of action and its off-target...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the transition of an antibacterial agent from in vitro promise to in vivo reality requires a rigorous understanding of both its primary mechanism of action and its off-target pharmacology. Quindecamine (also known as UCL-1407) is a quinaldine derivative that exhibits potent antibiotic and fungicidal activity[1].

This guide provides a comprehensive, objective comparison of Quindecamine against standard-of-care alternatives, equipping drug development professionals with actionable, self-validating in vivo protocols.

Mechanistic Rationale & Causality

To design an effective in vivo validation system, we must first understand the causality behind Quindecamine's efficacy and its limiting toxicities.

Unlike glycopeptides (e.g., Vancomycin) that target cell wall synthesis, Quindecamine operates via membrane depolarization. Its lipophilic quinaldine structure integrates into the bacterial lipid bilayer, fundamentally disrupting the cell membrane potentials of bacterial organisms[2]. This mechanism is highly effective against Gram-positive bacteria (Staphylococcus aureus, Streptococcus hemolyticus) and fungi (Candida albicans, Trichophyton mentagrophytes)[1].

However, its pharmacological profile is dual-natured. In mammalian systems, Quindecamine acts as a potent intermediate-conductance calcium-activated potassium channel (IKCa) blocker with an IC50 of 0.85 μM[3]. This off-target effect dictates its in vivo application strategy. High systemic doses (250–500 mg/kg/day) in murine models lead to reduced spontaneous motility and body weight due to IKCa blockade, though notably without inducing pathological organ abnormalities[1]. Consequently, the optimal, self-validating experimental system for Quindecamine focuses on localized, topical applications (e.g., 1% salve), where it demonstrates exceptional clinical efficacy without systemic neuro-motor suppression[1].

Mechanism Q Quindecamine (UCL-1407) Membrane Bacterial Cell Membrane (Depolarization) Q->Membrane Disrupts potential V Vancomycin (Standard) Wall Peptidoglycan Synthesis (Inhibition) V->Wall Binds D-Ala-D-Ala Death Bacterial Cell Death Membrane->Death Wall->Death

Figure 1: Divergent antibacterial mechanisms of Quindecamine (membrane disruption) and Vancomycin.

Comparative Efficacy: Quindecamine vs. Alternatives

To contextualize Quindecamine's performance, we compare it against Vancomycin (the systemic Gram-positive standard) and Chloroxylenol (a standard topical membrane disruptor).

FeatureQuindecamine (UCL-1407)VancomycinChloroxylenol
Primary Target Gram-positive bacteria & FungiGram-positive bacteria (MRSA)Broad-spectrum
Mechanism of Action Membrane potential disruptionCell wall synthesis inhibitionMembrane disruption
Optimal In Vivo Route Topical (1% Salve)Systemic (IV)Topical (0.5 - 3%)
Dose-Limiting Toxicity Reduced motility (IKCa blockade)Nephrotoxicity, OtotoxicityDermal irritation
In Vivo Efficacy High (Skin/Mucosa)High (Systemic infections)Moderate (Surface level)

In Vivo Experimental Validation Protocols

The following step-by-step methodologies are designed as self-validating systems. They include internal controls to separate Quindecamine's antibacterial efficacy from its IKCa-mediated systemic effects.

Protocol 1: Topical Murine Skin Infection Model (MRSA / S. aureus)

Rationale: This protocol isolates the membrane-disrupting antibacterial efficacy of Quindecamine from its systemic potassium channel blockade, leveraging its proven clinical success as a 1% salve[1].

  • Inoculation: Shave the dorsal skin of 8-week-old BALB/c mice. Tape-strip the skin 10 times to compromise the stratum corneum, then topically inoculate with 107 CFU of S. aureus suspended in 50 μL of PBS.

  • Formulation: Prepare Quindecamine as a 1% (w/w) topical salve in a polyethylene glycol (PEG) base[1]. Prepare a 1% Chloroxylenol salve as a positive control, and a PEG-only vehicle as a negative control.

  • Treatment: Beginning 24 hours post-infection, apply 50 mg of the respective salve to the infected area once daily for 7 consecutive days.

  • Efficacy Readout: Euthanize mice on Day 8. Excise the infected skin tissue, homogenize in 1 mL of PBS, and plate serial dilutions on Mannitol Salt Agar. Quantify the Colony Forming Units (CFU) per gram of tissue.

  • Validation Check: A successful trial will demonstrate a >3-log reduction in CFU/g for Quindecamine compared to the vehicle, matching or exceeding the efficacy of Chloroxylenol without inducing dermal necrosis.

Protocol 2: Systemic Tolerability and Efficacy Model

Rationale: This protocol determines the therapeutic window by pushing the systemic dose to observe the onset of spontaneous motility reduction, confirming the compound's dual pharmacological nature[1].

  • Dosing Regimen: Administer Quindecamine via oral gavage at 250 mg/kg/day for 4 weeks. For the subsequent 2 weeks, escalate the dose to 500 mg/kg/day[1]. Use a saline vehicle as a control.

  • Monitoring (IKCa Blockade): Track daily body weight. Twice weekly, utilize an automated open-field test to quantify spontaneous locomotor activity (total distance traveled, rearing events). A reduction in motility validates systemic exposure and IKCa channel engagement[1][3].

  • Histopathology: Post-euthanasia (Week 6), harvest the liver, kidneys, and heart. Perform H&E staining to confirm the absence of pathological abnormalities.

  • Validation Check: The absence of organ pathology combined with reduced motility confirms that the toxicity is functional (ion channel blockade) rather than structural, validating the necessity of topical administration for antibacterial use[1].

Workflow A Inoculation (S. aureus / MRSA) B Treatment Assignment (Vehicle, Quindecamine, Control) A->B C Topical Application (1% Salve) B->C Protocol 1 D Systemic Dosing (250 mg/kg/day) B->D Protocol 2 E Efficacy Readouts (CFU/g tissue, Survival %) C->E D->E F Toxicity Readouts (Motility, Body Weight) D->F

Figure 2: Standardized in vivo validation workflow for Quindecamine efficacy and toxicity.

References

  • Title: QUINDECAMINE - Inxight Drugs Source: ncats.io (National Center for Advancing Translational Sciences) URL: 1

  • Title: item/HY-13814 | MedChemExpress (MCE) Life Science Reagents Source: medchemexpress.com URL: 3

  • Title: Patent Application Publication US 2009/0111780 A1 Source: googleapis.com URL: 2

Sources

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